molecular formula C9H10ClNO2 B1339585 Ethyl 2-chloro-4-methylnicotinate CAS No. 50840-02-3

Ethyl 2-chloro-4-methylnicotinate

Cat. No.: B1339585
CAS No.: 50840-02-3
M. Wt: 199.63 g/mol
InChI Key: ZCCWUIFQBCQSAS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylnicotinate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCWUIFQBCQSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472148
Record name ethyl 2-chloro-4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50840-02-3
Record name ethyl 2-chloro-4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Ethyl 2-chloro-4-methylnicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the anti-AIDS drug Nevirapine. This document compiles available data on its structural and physical characteristics, alongside standardized experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

PropertyValueData Type
Molecular Formula C₉H₁₀ClNO₂Experimental
Molar Mass 199.63 g/mol Calculated
Boiling Point 274.7 ± 35.0 °CPredicted[1]
Density 1.25 ± 0.1 g/cm³Predicted[1]
Melting Point Not available-
Solubility Soluble in methanol, ethanol, DMSO, chloroformInferred
pKa -0.52 ± 0.10Predicted[1]

Spectroscopic Data

Table 2.1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (methyl on ring)2.4 - 2.6Singlet
OCH₂CH₃ (ethyl ester)1.3 - 1.5Triplet
OCH₂CH₃ (ethyl ester)4.3 - 4.5Quartet
Aromatic Protons7.0 - 8.5Multiplet

Table 2.2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (methyl on ring)18 - 22
OCH₂C H₃ (ethyl ester)13 - 15
OC H₂CH₃ (ethyl ester)60 - 63
Aromatic Carbons120 - 155
C=O (ester carbonyl)164 - 168
C-Cl (aromatic)145 - 150

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These are generalized protocols applicable to this class of organic compounds.

3.1. Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

  • Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C per minute initially.

    • A more gradual heating rate of 1-2 °C per minute is applied as the temperature approaches the expected melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

3.2. Solubility Determination

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A known mass (e.g., 10 mg) of this compound is placed into a series of test tubes.

    • A specific volume (e.g., 1 mL) of a selected solvent (e.g., methanol, ethanol, DMSO, chloroform) is added to each test tube.

    • The mixtures are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The samples are allowed to stand, and visual inspection is used to determine if the solid has completely dissolved.

    • If the compound dissolves, it is recorded as "soluble." If not, it is "insoluble" or "sparingly soluble" under these conditions. For quantitative solubility, incremental amounts of the solute are added to a known volume of solvent until saturation is reached.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • Apparatus: NMR spectrometer (e.g., 300 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

    • The solution is then transferred to an NMR tube.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

    • A standard single-pulse experiment is typically used.

    • Key acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged.

  • ¹³C NMR Acquisition:

    • A proton-decoupled single-pulse experiment is commonly employed.

    • A wider spectral width of about 240 ppm is used.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • The resulting spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Synthesis Workflow

This compound is a key intermediate in the synthesis of 2-chloro-3-amino-4-methylpyridine, a precursor for the non-nucleoside reverse transcriptase inhibitor, Nevirapine. A common synthetic route is outlined below.

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Ammonolysis cluster_4 Step 5: Hofmann Degradation ethyl_cyanoacetate Ethyl Cyanoacetate condensation_I Condensation Compound I ethyl_cyanoacetate->condensation_I Catalyst acetone Acetone acetone->condensation_I condensation_II Conjugated Enamine (Condensation Compound II) condensation_I->condensation_II Reacts with dmf Dimethylformamide dmf_da N,N-dimethylformamide dimethyl acetal dmf->dmf_da dms Dimethyl Sulfate dms->dmf_da naome Sodium Methoxide naome->dmf_da dmf_da->condensation_II target This compound condensation_II->target hcl Hydrochloric Acid hcl->target ethanol Ethanol ethanol->target amide 2-chloro-4-methyl-nicotinamide target->amide ammonia Ammonia Gas ammonia->amide final_product 2-chloro-3-amino-4-methylpyridine amide->final_product

Caption: Synthesis workflow for this compound and its subsequent conversion.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics and a representative synthetic pathway for Ethyl 2-chloro-4-methylnicotinate. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this and related heterocyclic compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from known chemical shifts of analogous structures, such as ethyl nicotinate and other substituted pyridines, and take into account the electronic effects of the chloro and methyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-5~8.1d~5.01H
H-6~7.1d~5.01H
-OCH₂CH₃~4.4q~7.12H
-CH₃ (ring)~2.4s-3H
-OCH₂CH₃~1.4t~7.13H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) (ppm)
C=O~165
C-2~152
C-6~150
C-4~148
C-3~130
C-5~122
-OCH₂CH₃~62
-CH₃ (ring)~18
-OCH₂CH₃~14

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: A standard single-pulse experiment is typically used. For a moderately concentrated sample, 8 to 16 scans are generally sufficient. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

  • Data Processing: A Fourier transform is applied to the free induction decay (FID) to obtain the spectrum. The spectrum is then phased, and the chemical shift axis is calibrated to the TMS signal at 0 ppm. The peaks are integrated to determine the relative proton ratios.

¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent and transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer operating at a ¹³C frequency of 75 MHz or higher is used.

  • Data Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is employed. The spectral width is set to approximately 240 ppm. To ensure full relaxation of all carbon nuclei, especially quaternary carbons, an acquisition time of at least 1 second and a relaxation delay of 2-5 seconds are used.

  • Data Processing: The acquired FID is processed with a Fourier transform. The resulting spectrum is phased and the chemical shifts are referenced to the solvent peak or TMS.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. A representative synthetic pathway is outlined in the workflow diagram below. This process involves the condensation of ethyl cyanoacetate and acetone, followed by reaction with a formamide acetal, cyclization, and subsequent ammonolysis and degradation to yield related compounds, with this compound being a key intermediate.[1]

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Cyclization cluster_3 Further Reactions A Ethyl Cyanoacetate C Condensation Product I A->C Catalyst B Acetone B->C E Condensation Product II (Conjugated Enamine) C->E Reaction with D D N,N-Dimethylformamide Dimethyl Acetal F This compound E->F HCl, Ethanol G 2-chloro-4-methyl-niacinamide F->G Ammonolysis H 2-chloro-3-amino-4-methylpyridine G->H Hofmann Degradation

Caption: Synthetic workflow for this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Ethyl 2-chloro-4-methylnicotinate, a key intermediate in pharmaceutical synthesis. Understanding its fragmentation pattern is crucial for unambiguous identification, purity assessment, and metabolite profiling during drug development. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally related compounds, details experimental protocols for its analysis, and presents a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is predicted to follow a series of characteristic steps, primarily driven by the lability of the ester group and the influence of the chloro and methyl substituents on the pyridine ring. The nominal mass of the molecular ion [M]•+ is 199 m/z (for ³⁵Cl) and 201 m/z (for ³⁷Cl) with an expected isotopic ratio of approximately 3:1.

The primary fragmentation pathways are hypothesized to be:

  • Loss of the Ethoxy Radical: The most favorable initial fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.

  • Loss of Ethylene: Another common fragmentation for ethyl esters is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

  • Loss of the Ethyl Group: Alpha-cleavage adjacent to the carbonyl group can result in the loss of an ethyl radical (•CH₂CH₃).

  • Cleavage of the Ester Group: Fragmentation can also occur with the loss of the entire ethoxycarbonyl group (•COOCH₂CH₃).

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, although these fragments are typically of lower abundance.

Tabulated Summary of Predicted Fragments
m/z (³⁵Cl) m/z (³⁷Cl) Proposed Fragment Identity Neutral Loss Fragmentation Pathway
199201[M]•+ (Molecular Ion)--
170172[M - C₂H₅]⁺•C₂H₅Loss of ethyl radical
154156[M - OC₂H₅]⁺•OC₂H₅Loss of ethoxy radical
126128[M - COOC₂H₅]⁺•COOC₂H₅Loss of ethoxycarbonyl group
111-[C₅H₄NCl]⁺C₂H₅O₂Fragmentation of the ester and ring
78-[C₅H₄N]⁺Cl, C₂H₅O₂Loss of chlorine and ester fragments

Experimental Protocols for Mass Spectrometry Analysis

The following protocols describe standard methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile samples or for the analysis of potential metabolites, LC-MS with an Electrospray Ionization (ESI) source is recommended.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: 5% to 95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95% to 5% B.

    • 12.1-15 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-400.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound.

fragmentation_pathway M This compound [M]•+ m/z = 199/201 F1 [M - C2H5]• m/z = 170/172 M->F1 - •C2H5 F2 [M - OC2H5]• m/z = 154/156 M->F2 - •OC2H5 F3 [M - COOC2H5]• m/z = 126/128 M->F3 - •COOC2H5

Caption: Predicted primary fragmentation of this compound.

logical_workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_processing Data Processing Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Inject into GC-MS or LC-MS Inject into GC-MS or LC-MS Ionization (EI or ESI) Ionization (EI or ESI) Inject into GC-MS or LC-MS->Ionization (EI or ESI) Mass Analyzer Mass Analyzer Ionization (EI or ESI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Acquire Mass Spectrum Acquire Mass Spectrum Detector->Acquire Mass Spectrum Identify Molecular Ion Peak Identify Molecular Ion Peak Acquire Mass Spectrum->Identify Molecular Ion Peak Analyze Fragmentation Pattern Analyze Fragmentation Pattern Identify Molecular Ion Peak->Analyze Fragmentation Pattern Compare with Predicted Fragments Compare with Predicted Fragments Analyze Fragmentation Pattern->Compare with Predicted Fragments

Caption: General experimental workflow for MS analysis.

An In-depth Technical Guide to Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of pharmacologically active compounds, most notably the anti-AIDS drug Nevirapine.[1] This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and its pivotal role in the manufacturing of Nevirapine.

Chemical Identity and Structure

The structural formula of this compound features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 50840-02-3[2]
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [2]
IUPAC Name Ethyl 2-chloro-4-methylpyridine-3-carboxylate
Synonyms 2-Chloro-4-methyl-nicotinic acid ethyl ester[2]

Chemical Structure:

Caption: 2D structure of this compound.

Physical and Chemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the public domain. The following table summarizes predicted values.

Table 2: Physical and Chemical Properties

PropertyValue
Boiling Point 274.7 ± 35.0 °C (Predicted)[2]
Density 1.23 ± 0.1 g/cm³ (Predicted)[2]

Synthesis

This compound is synthesized as an intermediate in a multi-step reaction sequence. A patented method describes its formation through the cyclization of a conjugated enamine.[1]

Synthetic Pathway Overview

The synthesis involves the following key transformations:

  • Condensation of ethyl cyanoacetate and acetone.

  • Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a conjugated enamine.

  • Cyclization of the enamine using hydrochloric acid and ethanol to yield this compound.[1]

G cluster_0 Synthesis of this compound A Ethyl cyanoacetate + Acetone B Condensation Compound I A->B Catalyst D Conjugated Enamine (Condensation Compound II) B->D C DMF-DMA C->D E This compound D->E HCl, Ethanol (Cyclization)

Caption: Synthetic pathway to this compound.

Experimental Protocol (General Procedure for Cyclization)

While a detailed experimental protocol for the synthesis of this compound is not explicitly provided in the available literature, a general procedure for the cyclization step can be outlined based on the patent description.[1]

  • Reaction Setup: The conjugated enamine (condensation compound II) is dissolved in ethanol in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Acidification: Hydrochloric acid is added to the solution to catalyze the cyclization reaction.

  • Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by a suitable technique such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to a work-up procedure, which may involve neutralization and extraction with an organic solvent. Further purification can be achieved by column chromatography.

Application in the Synthesis of Nevirapine

This compound is a crucial intermediate in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC), which is a key building block for the anti-AIDS drug Nevirapine.[1][3]

Role in the Synthetic Pathway to Nevirapine

The synthesis of Nevirapine from this compound involves the following steps:

  • Ammonolysis: this compound is treated with ammonia to form 2-chloro-4-methyl-nicotinamide.[1]

  • Hofmann Degradation: The resulting amide undergoes a Hofmann degradation reaction to yield 2-chloro-3-amino-4-methylpyridine (CAPIC).[1]

  • Coupling and Cyclization: CAPIC is then coupled with another key intermediate, typically a 2-cyclopropylaminonicotinic acid derivative, followed by cyclization to form the final Nevirapine drug substance.[4]

G cluster_0 Nevirapine Synthesis Workflow A This compound B 2-chloro-4-methyl-nicotinamide A->B Ammonolysis C 2-chloro-3-amino-4-methylpyridine (CAPIC) B->C Hofmann Degradation E Nevirapine C->E D 2-Cyclopropylaminonicotinic acid derivative D->E Coupling & Cyclization

Caption: Role of this compound in Nevirapine synthesis.

Experimental Protocol for Ammonolysis

The following is a representative experimental protocol for the ammonolysis of this compound as described in a patent.[1]

  • Reaction Setup: 48g (0.24 mol) of this compound and 80g of ethylene glycol are added to a reaction vessel.

  • Reaction: The temperature is raised to 120°C, and ammonia gas is passed through the solution for 24 hours. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and 20g of water is added. The layers are separated, and the aqueous layer is extracted three times with 20 ml of dichloromethane.

  • Isolation: The organic phases are combined and concentrated to yield 2-chloro-4-methyl-nicotinamide.[1]

Spectroscopic and Analytical Data

¹H NMR Spectroscopy (Reference)

Table 3: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyridine-H7.0 - 8.5d
Pyridine-H7.0 - 8.5d
-OCH₂CH₃4.1 - 4.4q
-CH₃2.3 - 2.6s
-OCH₂CH₃1.2 - 1.5t
¹³C NMR Spectroscopy (Reference)

Table 4: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
C=O160 - 170
Pyridine-C (substituted with Cl)150 - 160
Pyridine-C (substituted with C)145 - 155
Pyridine-C120 - 140
Pyridine-C120 - 140
Pyridine-C120 - 140
-OCH₂CH₃60 - 65
-CH₃15 - 25
-OCH₂CH₃10 - 15
Infrared (IR) Spectroscopy (Reference)

Table 5: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (Ester)1720 - 1740
C=N, C=C (Aromatic)1400 - 1600
C-O (Ester)1100 - 1300
C-Cl600 - 800
Mass Spectrometry (MS) (Reference)

Table 6: Expected Mass Spectrometry Fragments

m/zInterpretation
199/201[M]⁺ molecular ion peak (with isotopic pattern for Cl)
170/172[M - C₂H₅]⁺
154/156[M - OCH₂CH₃]⁺
126/128[M - COOCH₂CH₃]⁺
General Experimental Protocol for Spectroscopic Analysis

The following provides a general protocol for obtaining spectroscopic data.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.

  • IR Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry:

    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as electron ionization (EI) or electrospray ionization (ESI).

    • Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and major fragmentation patterns.

Conclusion

This compound is a valuable synthetic intermediate with a critical role in the pharmaceutical industry, particularly in the production of the antiretroviral drug Nevirapine. While detailed public data on its physical and spectroscopic properties are limited, its synthetic pathway and subsequent chemical transformations are established. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development, highlighting its synthesis, chemical characteristics, and significance in the broader context of medicinal chemistry.

References

Solubility profile of Ethyl 2-chloro-4-methylnicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility profile in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for quantitative solubility determination, and a typical synthesis workflow. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on equipping researchers with the methodologies to generate this crucial data in-house.

Introduction

This compound (C₉H₁₀ClNO₂) is a substituted pyridine derivative. Its molecular structure, featuring a polar pyridine ring, an ester group, a chloro substituent, and a methyl group, suggests a nuanced solubility behavior in organic solvents. The interplay of these functional groups dictates its interaction with solvents of varying polarities. Predicting and experimentally determining its solubility is a fundamental step in its application in medicinal chemistry and process development.

Predicted Solubility Profile

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): Good solubility is anticipated. The polar nature of these solvents can effectively solvate the polar regions of the this compound molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents.

It is crucial to note that these are predictions. Experimental verification is necessary for accurate process design and optimization.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100g solvent)Solubility (mole fraction)
e.g., Methanole.g., 25Data to be determinedData to be determined
e.g., Acetonee.g., 25Data to be determinedData to be determined
e.g., Toluenee.g., 25Data to be determinedData to be determined
............

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, the following established methods are recommended.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.[1][2][3][4]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A pre-established calibration curve is required for accurate quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mole fraction) based on the determined concentration and the density of the solvent.

Gravimetric Method

This method is straightforward and can be used for non-volatile solutes and solvents.[5][6][7][8]

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal saturation method (steps 1 and 2).

  • Sampling: Accurately weigh a specific volume of the clear supernatant into a pre-weighed, dry container.

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute and the solvent) until a constant weight of the dried solute is achieved.

  • Calculation: The weight of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container. The weight of the solvent is the difference between the weight of the solution and the weight of the dissolved solute. Solubility can then be expressed as grams of solute per 100 grams of solvent.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. A representative workflow is outlined below, based on procedures described in the patent literature.[9]

Synthesis_Workflow A Ethyl Cyanoacetate + Acetone B Condensation A->B Catalyst C Condensation Product I B->C D Reaction with N,N-dimethylformamide dimethyl acetal C->D E Conjugated Enamine D->E F Cyclization (HCl, Ethanol) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides a robust framework for researchers to determine this essential physicochemical property. The detailed experimental protocols for the isothermal saturation and gravimetric methods offer reliable approaches to generating high-quality solubility data. This information is indispensable for the efficient development of synthetic routes, purification strategies, and formulation designs involving this compound.

References

The Versatile Pyridine Synthon: A Technical Guide to Ethyl 2-chloro-4-methylnicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within the extensive family of pyridine-based building blocks, Ethyl 2-chloro-4-methylnicotinate has emerged as a particularly versatile and valuable synthon. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, quantitative data, and graphical representations of key concepts are presented to equip researchers and drug development professionals with a comprehensive understanding of this important molecule.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance White to off-white crystalline solid
CAS Number 50840-02-3

Synthesis of this compound

The synthesis of this compound is a critical first step for its utilization as a building block. A common and effective method involves a multi-step sequence starting from readily available precursors.

Synthetic Scheme

Synthesis of this compound cluster_start Starting Materials A Ethyl Cyanoacetate C Condensation A->C Catalyst B Acetone B->C D Reaction with N,N-dimethylformamide dimethyl acetal C->D E Cyclization D->E HCl, Ethanol F This compound E->F Nucleophilic Aromatic Substitution (SNAr) A This compound C Substituted Pyridine Derivative A->C Base, Solvent, Heat B Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH B->C Suzuki-Miyaura Coupling A This compound C 2-Aryl/Vinyl Pyridine Derivative A->C Pd Catalyst, Ligand, Base, Solvent B Aryl/Vinyl Boronic Acid (R-B(OH)2) B->C Buchwald-Hartwig Amination A This compound C 2-Amino Pyridine Derivative A->C Pd Catalyst, Ligand, Base, Solvent B Amine (R-NH2) B->C Sonogashira Coupling A This compound C 2-Alkynyl Pyridine Derivative A->C Pd Catalyst, Cu(I) co-catalyst, Base, Solvent B Terminal Alkyne (R-C≡CH) B->C Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (Derived from Pyridine Scaffold) Inhibitor->FGFR Simplified CDK Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor CDK Inhibitor (Derived from Pyridine Scaffold) Inhibitor->CDK46

The Pivotal Role of Ethyl 2-chloro-4-methylnicotinate in Nevirapine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. A particular focus is placed on the role of Ethyl 2-chloro-4-methylnicotinate as a key intermediate in the construction of the drug's unique tricyclic structure. While various synthetic routes to Nevirapine have been developed, the pathways involving nicotinic acid derivatives remain fundamental. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction to Nevirapine and its Synthesis

Nevirapine's molecular architecture, 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, necessitates a convergent synthesis strategy, typically involving the coupling of two substituted pyridine rings followed by a cyclization step. Historically, the manufacturing processes have evolved to improve yield, reduce costs, and enhance safety. Early generation methods employed 2-chloro-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC) as starting materials, achieving an overall yield of approximately 59%.[3] A second-generation process utilized 2-cyclopropylamino-nicotinic acid (2-CAN), improving the yield to around 68%.[3] More recent advancements, such as the "Medicines for All" process, have further optimized the synthesis by using methyl 2-cyclopropylaminonicotiniate (Me-CAN) and CAPIC in a one-pot reaction, boasting an impressive overall yield of 87%.[1]

This compound serves as a crucial precursor in the synthesis of one of the key building blocks, 2-chloro-3-amino-4-methylpyridine (CAPIC). The following sections will detail the synthesis of this compound and its subsequent conversion to CAPIC, followed by the condensation and cyclization steps to yield Nevirapine.

Synthesis of the Intermediate: this compound

The preparation of this compound can be achieved through a multi-step process starting from readily available materials like ethyl cyanoacetate and acetone.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented synthetic route.

Step 1: Synthesis of Condensation Compound I (Ethyl 2-cyano-3-methylbut-2-enoate)

  • Ethyl cyanoacetate and acetone are subjected to a condensation reaction in the presence of a catalyst to yield the corresponding condensation product.

Step 2: Synthesis of Conjugated Enamine (Condensation Compound II)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) is reacted with the condensation compound I to form a conjugated enamine.

Step 3: Cyclization to this compound

  • The conjugated enamine is then cyclized using hydrochloric acid in ethanol to form the target intermediate, this compound.

Conversion of this compound to 2-chloro-3-amino-4-methylpyridine (CAPIC)

This compound is a versatile intermediate that can be converted to the critical Nevirapine precursor, 2-chloro-3-amino-4-methylpyridine (CAPIC), through ammonolysis and subsequent Hofmann degradation.

Experimental Protocol: Synthesis of CAPIC from this compound

The following protocol is derived from patent literature describing the conversion.

Step 1: Ammonolysis to 2-chloro-4-methyl-nicotinamide

  • Charge a reaction vessel with 48g (0.24 mol) of Ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.

  • Heat the mixture to 120°C.

  • Pass ammonia gas through the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add 20g of water.

  • Separate the layers and extract the aqueous layer three times with 20ml of dichloromethane.

  • Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide.

Step 2: Hofmann Degradation to 2-chloro-3-amino-4-methylpyridine (CAPIC)

  • The resulting 2-chloro-4-methyl-nicotinamide is then subjected to a Hofmann degradation reaction to yield the final intermediate, 2-chloro-3-amino-4-methylpyridine (CAPIC).

Quantitative Data
Reaction StepStarting MaterialProductMolar Yield
Ammonolysis of this compoundThis compound2-chloro-4-methyl-nicotinamide85.0%[4]

Synthesis of Nevirapine from Nicotinic Acid Derivatives and CAPIC

The core of Nevirapine synthesis lies in the coupling of a nicotinic acid derivative with 2-chloro-3-amino-4-methylpyridine (CAPIC), followed by an intramolecular cyclization. A highly efficient one-pot procedure has been developed for this transformation.

Experimental Workflow: One-Pot Nevirapine Synthesis

The following diagram illustrates the logical flow of the one-pot synthesis of Nevirapine from a methyl nicotinate derivative and CAPIC.

G reagents CAPIC, NaH, Diglyme intermediate_formation Formation of CYCLOR Intermediate (60-65 °C) reagents->intermediate_formation me_can Methyl 2-cyclopropylaminonicotinate (Me-CAN) in Diglyme me_can->intermediate_formation cyclization Cyclization to Nevirapine (Heat to 80-85 °C) intermediate_formation->cyclization workup Quenching, Distillation, Crystallization cyclization->workup nevirapine Crude Nevirapine workup->nevirapine

Caption: One-pot synthesis workflow for Nevirapine.

Experimental Protocol: One-Pot Synthesis of Nevirapine

This protocol is adapted from the "Medicines for All" process and utilizes methyl 2-cyclopropylaminonicotiniate (Me-CAN), a close analog of the ethyl ester, demonstrating the general applicability of this synthetic strategy.[1]

Materials:

  • 2-chloro-3-amino-4-picoline (CAPIC)

  • Sodium hydride (60% dispersion in oil)

  • Methyl 2-cyclopropylaminonicotiniate (Me-CAN)

  • Diglyme

Procedure:

  • Charge a reactor with CAPIC and sodium hydride in diglyme.

  • Slowly add a solution of Me-CAN in diglyme to the reactor, maintaining the temperature between 60-65°C. The reaction is slightly exothermic.

  • Monitor the formation of the intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), by in-process control (e.g., HPLC). The reaction is considered complete when approximately 85% of CYCLOR is formed and CAPIC is fully consumed.

  • Once the formation of the intermediate is complete, heat the reaction mixture to 80-85°C to effect cyclization.

  • Monitor the cyclization reaction until approximately 1% of the CYCLOR intermediate remains.

  • Cool the reaction mixture to 0-5°C and slowly quench with water.

  • Distill off a portion of the diglyme/water mixture under reduced pressure.

  • Add water to dissolve the salts and induce crystallization of the crude Nevirapine.

  • Isolate the crude Nevirapine by filtration.

Quantitative Data for the One-Pot Nevirapine Synthesis
ParameterValue
Overall Yield87%[1]
Purity (Crude)Meets or exceeds USP specifications[1]
Reaction SolventDiglyme
BaseSodium Hydride (NaH)
Temperature (Step 1)60-65°C[1]
Temperature (Step 2)80-85°C[1]

Signaling Pathway of Nevirapine Action

Nevirapine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme. The following diagram illustrates this mechanism of action.

G cluster_0 HIV-1 Reverse Transcriptase active_site Active Site allosteric_site Allosteric Pocket binding Binding allosteric_site->binding nevirapine Nevirapine nevirapine->binding conformational_change Conformational Change of Enzyme binding->conformational_change inhibition Inhibition of Reverse Transcriptase Activity conformational_change->inhibition no_dna Viral RNA cannot be converted to DNA inhibition->no_dna

Caption: Mechanism of action of Nevirapine.

Conclusion

This compound is a valuable intermediate in the synthesis of Nevirapine, primarily serving as a precursor to the key building block, 2-chloro-3-amino-4-methylpyridine (CAPIC). The synthetic routes outlined in this guide demonstrate the chemical transformations required to construct Nevirapine from fundamental starting materials. The development of a one-pot synthesis for the final coupling and cyclization steps represents a significant advancement in the efficient and high-yield production of this essential antiretroviral drug. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

Potential Biological Activities of Ethyl 2-chloro-4-methylnicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4-methylnicotinate and its derivatives represent a class of pyridine compounds with significant potential in medicinal chemistry. While direct biological data on the title compound is limited, its structural similarity to other biologically active nicotinic acid and 2-chloropyridine derivatives suggests a range of plausible therapeutic applications. This technical guide consolidates the available information on analogous compounds to explore the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound derivatives. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key synthetic and signaling pathways to facilitate further research and drug development in this area.

Introduction

This compound is a substituted pyridine derivative that has been identified as a key intermediate in the synthesis of pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor, Nevirapine, used in the treatment of HIV.[1][2][3][4] The presence of a chlorinated pyridine ring, a methyl group, and an ethyl ester moiety provides a versatile scaffold for chemical modification, making its derivatives attractive candidates for drug discovery programs. This guide explores the potential biological activities of these derivatives by examining the established activities of structurally related nicotinic acid and 2-chloronicotinate analogues.

Potential Biological Activities

Based on the biological profiles of analogous compounds, derivatives of this compound are hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Nicotinic acid and its derivatives have been extensively investigated for their anticancer potential.[5][6] The pyridine ring is a common scaffold in many kinase inhibitors and other anticancer agents.

Potential Mechanisms of Action:

  • Kinase Inhibition: The pyridine core is a key pharmacophore in inhibitors of signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.[7]

  • Induction of Apoptosis: Certain chlorinated chalcones, which share structural motifs with potential derivatives, have been shown to induce apoptosis in cancer cells.[8]

Supporting Evidence from Analogous Compounds: Studies on various nicotinic acid derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines. While specific IC50 values for this compound derivatives are not available in the public domain, the data from related compounds, as summarized in Table 1, suggest that this class of molecules warrants investigation for its antiproliferative effects.

Table 1: In Vitro Cytotoxicity of Selected Nicotinic Acid and Related Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
Nicotinamide DerivativesHGC-27IC505-10[2]
1,3,4-Oxadiazole DerivativesMCF-7, Caco-2IC503.69 - 55.5[5]
Organotin(IV) Derivatives of 2-Mercaptonicotinic AcidSarcoma Cells-Strong Cytotoxicity[6]
Ciminalum–thiazolidinone HybridsNCI60 Cell LinesGI501.57 - 2.80[8]
Anti-inflammatory Activity

Nicotinic acid is known for its effects on lipid metabolism and has also been shown to possess anti-inflammatory properties.[9] Derivatives of nicotinic acid have been explored as novel anti-inflammatory agents.[10][11][12]

Potential Mechanisms of Action:

  • COX-2 Inhibition: Some novel nicotinate derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10]

  • Modulation of Pro-inflammatory Cytokines: Nicotinic acid can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, often through the GPR109A receptor and subsequent downstream signaling involving the NF-κB pathway.[9]

Supporting Evidence from Analogous Compounds: Research on various nicotinic acid derivatives has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Table 2 summarizes key findings for related compounds, suggesting that derivatives of this compound could exhibit similar properties.

Table 2: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

Compound ClassAssayKey FindingsReference
Novel Nicotinate DerivativesIn vitro COX-1/COX-2 inhibitionPotent and selective COX-2 inhibition[10]
Novel Nicotinate DerivativesCarrageenan-induced rat paw edemaSignificant in vivo anti-inflammatory activity[10]
2-Substituted Phenyl Derivatives of Nicotinic AcidCytokine level determination (TNF-α, IL-6)Reduction in pro-inflammatory cytokines[12]
Nicotinic AcidLPS-stimulated human monocytesReduced secretion of TNF-α, IL-6, and MCP-1[9]
Antimicrobial Activity

The pyridine nucleus is a constituent of many natural and synthetic compounds with a broad spectrum of antimicrobial activity. The presence of a chlorine atom can often enhance the antimicrobial properties of a molecule.

Potential Mechanisms of Action:

  • Enzyme Inhibition: A derivative of ethyl nicotinate has been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria, suggesting a potential mechanism for antibacterial action.[13][14][15]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the ethyl ester and the pyridine ring could facilitate interaction with and disruption of microbial cell membranes.

Supporting Evidence from Analogous Compounds: Various chlorinated and nicotinic acid-based compounds have been reported to exhibit activity against a range of bacterial and fungal pathogens. While specific MIC values for this compound derivatives are not readily available, the data from related structures in Table 3 indicate a promising area for investigation.

Table 3: Antimicrobial Activity of Selected Related Compounds

Compound ClassOrganism(s)Activity MetricValueReference
4-Chlorocinnamic Acid EstersCandida speciesMIC0.024 - 0.13 µmol/mL[16]
4-Chlorocinnamic Acid EstersStaphylococcus aureusMICActive at highest conc.[16]
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoateE. coli (efflux compromised)MIC0.45–0.9 µM[13]

Experimental Protocols

Synthesis of this compound Derivatives

The core compound, this compound, can be synthesized via a multi-step process starting from ethyl cyanoacetate and acetone.[1] This intermediate can then be further modified to generate a library of derivatives.

Synthesis_Workflow A Ethyl Cyanoacetate + Acetone B Condensation A->B C Cyclization B->C D This compound C->D E Ammonolysis D->E I Further Derivatization D->I F 2-chloro-4-methyl-nicotinamide E->F G Hofmann Degradation F->G H 2-chloro-3-amino-4-methylpyridine G->H J Derivative Library I->J

Caption: General synthetic workflow for this compound and its derivatives.

General Procedure for Derivatization (Hypothetical):

  • To a solution of this compound in a suitable solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a base (e.g., K2CO3, Et3N).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Remove Medium & Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is based on the widely used carrageenan-induced paw edema model in rats.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC).[18][19]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A resazurin-based assay can be used for colorimetric determination of microbial viability.[18]

Potential Signaling Pathways

Anti-inflammatory Signaling

The anti-inflammatory effects of nicotinic acid derivatives are often mediated through the GPR109A receptor, leading to the inhibition of the NF-κB signaling pathway. This, in turn, reduces the expression of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_cell Macrophage/Monocyte ligand Nicotinic Acid Derivative receptor GPR109A ligand->receptor inhibition Inhibition receptor->inhibition nfkb NF-κB Pathway inhibition->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines

Caption: Potential anti-inflammatory signaling pathway for nicotinic acid derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently lacking, the available literature on structurally similar compounds provides a strong rationale for their investigation as potential anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the promising biological profiles of related nicotinic acid and 2-chloropyridine derivatives, makes it an attractive starting point for drug discovery campaigns.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the biological assays detailed in this guide. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutic agents based on this promising chemical scaffold.

References

Methodological & Application

Synthesis of 2-chloro-3-amino-4-methylpyridine from Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate in the production of pharmaceuticals like the anti-AIDS drug Nevirapine. The described methods are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The primary route detailed herein involves the conversion of ethyl 2-chloro-4-methylnicotinate to the target amine via a Hofmann rearrangement of the corresponding amide. An alternative pathway involving a Curtius or Schmidt-type rearrangement from the carboxylic acid is also discussed.

Synthetic Strategy Overview

The synthesis of 2-chloro-3-amino-4-methylpyridine from this compound primarily involves two key transformations:

  • Ammonolysis: The starting ester, this compound, is converted to 2-chloro-4-methyl-nicotinamide by reaction with ammonia.

  • Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement to yield the final product, 2-chloro-3-amino-4-methylpyridine.[1]

An alternative approach involves the initial hydrolysis of the ester to 2-chloro-4-methylnicotinic acid, followed by a rearrangement reaction like the Curtius or Schmidt rearrangement to obtain the desired amine.[2][3][4][5]

Experimental Protocols

Method 1: Synthesis via Hofmann Rearrangement

This method is a two-step process starting from this compound.

Step 1: Synthesis of 2-chloro-4-methyl-nicotinamide

This step involves the ammonolysis of the starting ester.

  • Reagents and Materials:

    • Ethyl 2-chloro-4-methyl-nicotinate

    • Ethylene glycol

    • Ammonia gas

    • Water

    • Dichloromethane

  • Procedure:

    • In a suitable reaction vessel, combine 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.

    • Heat the mixture to 120°C.

    • Bubble ammonia gas through the reaction mixture for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20g of water and separate the layers.

    • Extract the aqueous layer three times with 20ml of dichloromethane each time.

    • Combine the organic phases and concentrate under reduced pressure to obtain 2-chloro-4-methyl-nicotinamide.

Step 2: Hofmann Rearrangement to 2-chloro-3-amino-4-methylpyridine

This step converts the intermediate amide to the final amine product.

  • Reagents and Materials:

    • 2-chloro-4-methyl-nicotinamide (referred to as 2-chloro-3-amido-4-picoline in the source)

    • Sodium hydroxide

    • Bromine

    • Water

    • Methylene chloride

  • Procedure:

    • Prepare a solution of sodium hydroxide (8.14 g, 0.224 moles) in 205 mL of water in a stirred reaction vessel and cool to 0°C.[6]

    • Slowly add bromine (34.7 g, 0.204 moles) to the sodium hydroxide solution at 0°C.[6]

    • Add 34.7 g (0.204 moles) of 2-chloro-4-methyl-nicotinamide to the reaction mixture.[6]

    • Warm the mixture to 22°C.[6]

    • Add an additional 66 mL of water and heat the mixture to 70°C for one hour.[6]

    • Cool the reaction mixture to ambient temperature.[6]

    • Extract the product with methylene chloride (60 mL).[6]

    • Remove the methylene chloride by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.[6]

Method 2: Synthesis via Hydrolysis and Rearrangement

This alternative method proceeds through the carboxylic acid intermediate.

Step 1: Hydrolysis of this compound

  • Reagents and Materials:

    • Ethyl 2-chloro-4-methyl-nicotinate

    • Sodium hydroxide solution (2N)

    • Ethanol

    • Hydrochloric acid (2N)

    • Ether

    • Magnesium sulfate

  • Procedure:

    • Reflux a mixture of 21.8 g (0.109 mole) of ethyl 2-chloro-4-methyl-nicotinate and 55 mL of a 2N sodium hydroxide solution in 20 mL of ethanol for 8 hours.[2]

    • Acidify the solution with 2N hydrochloric acid.[2]

    • Extract the product with ether.[2]

    • Dry the organic phase over magnesium sulfate, filter, and concentrate to give 2-chloro-4-methylnicotinic acid.[2]

Step 2: Conversion to 2-chloro-3-amino-4-methylpyridine

The resulting carboxylic acid can be converted to the amine via reactions like the Curtius or Schmidt rearrangement.[4][5] These reactions typically involve the formation of an acyl azide intermediate which then rearranges to an isocyanate, followed by hydrolysis to the amine.[7][8][9]

Data Summary

ParameterValueReference
Step 1 (Ammonolysis)
Starting MaterialEthyl 2-chloro-4-methyl-nicotinate
Molar Amount0.24 mol
Product2-chloro-4-methyl-nicotinamide
Yield (molar)85.0%
Purity90.2%
Step 2 (Hofmann Rearrangement)
Starting Material2-chloro-4-methyl-nicotinamide[6]
Molar Amount0.204 moles[6]
Product2-chloro-3-amino-4-methylpyridine[6]
YieldNot explicitly stated, but product mass was 24.8 g[6]
Alternative Step 1 (Hydrolysis)
Starting MaterialEthyl 2-chloro-4-methyl-nicotinate[2]
Molar Amount0.109 mole[2]
Product2-chloro-4-methylnicotinic acid[2]
Yield79%[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthetic pathways described.

SynthesisWorkflow Start_Ester Ethyl 2-chloro-4- methylnicotinate Amide 2-chloro-4-methyl- nicotinamide Start_Ester->Amide Ammonolysis (NH3, Ethylene Glycol, 120°C) Acid 2-chloro-4-methyl- nicotinic acid Start_Ester->Acid Hydrolysis (NaOH, EtOH, Reflux) Final_Amine 2-chloro-3-amino-4- methylpyridine Amide->Final_Amine Hofmann Rearrangement (Br2, NaOH, H2O, 70°C) Acid->Final_Amine Curtius/Schmidt Rearrangement

Caption: Synthetic routes to 2-chloro-3-amino-4-methylpyridine.

HofmannRearrangement Amide_Node 2-chloro-4-methyl- nicotinamide N_Bromoamide N-bromoamide intermediate Amide_Node->N_Bromoamide Br2, NaOH Isocyanate Isocyanate intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic acid intermediate Isocyanate->Carbamic_Acid H2O Final_Amine_Node 2-chloro-3-amino-4- methylpyridine Carbamic_Acid->Final_Amine_Node -CO2

Caption: Key steps of the Hofmann rearrangement.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in many pharmaceutical compounds.[1] Ethyl 2-chloro-4-methylnicotinate is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

However, the coupling of 2-chloropyridines, such as this compound, presents a greater challenge compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[1] This inertness necessitates the use of highly active palladium catalyst systems to facilitate the rate-determining oxidative addition step of the catalytic cycle.[2] This document provides an overview of typical reaction conditions, detailed experimental protocols, and a workflow for the successful Suzuki coupling of this compound with various boronic acids.

Key Reaction Parameters

Successful Suzuki coupling of less reactive aryl chlorides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

  • Catalyst and Ligand: For challenging substrates like 2-chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve high yields.[2] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[2] More traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, though they may necessitate higher temperatures and longer reaction times.[3]

  • Base: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] Strong inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these couplings.[2]

  • Solvent: The reaction is typically performed in aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in a biphasic mixture with water.[4] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]

  • Temperature: Elevated temperatures, typically in the range of 80-120 °C, are necessary to overcome the activation energy for the cleavage of the C-Cl bond.[4] Microwave-assisted synthesis can be a highly effective alternative for accelerating the reaction.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of 2-chloropyridine derivatives with arylboronic acids, based on literature precedents for analogous substrates. These serve as a starting point for the optimization of the reaction with this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O (5:1)10018High2-Chloropyridine[1]
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (2:1)10015 min (µW)802,4-Dichloropyrimidine[3]
3Pd₂(dba)₃ (1.5)t-Bu₃P (3)K₃PO₄ (3)Toluene8012HighAryl Chlorides[5]
4PdCl₂(dppf) (5)-K₂CO₃ (3)DMF/H₂O (4:1)9016Moderate2-Chloropyridine

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) as the catalysts and some reagents are air-sensitive.

Protocol 1: High-Activity Catalyst System (Pd/SPhos)

This protocol is adapted from established methods for the coupling of challenging 2-chloropyridines and is recommended for achieving high yields.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylnicotinate product.[4]

Protocol 2: Conventional Catalyst System (Pd(PPh₃)₄) with Microwave Irradiation

This protocol utilizes a more conventional catalyst and employs microwave irradiation to accelerate the reaction, which has proven effective for similar heterocyclic systems.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water to the vessel.

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature of 100-120 °C for 15-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS after cooling the reaction vessel.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents - this compound - Boronic Acid - Base (e.g., Cs2CO3) - Catalyst & Ligand setup 2. Assemble Glassware - Oven-dried Schlenk flask - Magnetic stir bar reagents->setup inert 3. Establish Inert Atmosphere - Evacuate & backfill with N2/Ar (3x) setup->inert add_solvents 4. Add Degassed Solvents - Anhydrous Dioxane - Degassed Water inert->add_solvents heat 5. Heat and Stir - 80-120 °C - Monitor by TLC/LC-MS add_solvents->heat cool 6. Cool to RT & Quench heat->cool extract 7. Extraction - Dilute with EtOAc - Wash with H2O & Brine cool->extract dry 8. Dry & Concentrate - Dry over Na2SO4 - Filter & Evaporate extract->dry purify 9. Purify - Flash Column Chromatography dry->purify product Final Product (Ethyl 2-aryl-4-methylnicotinate) purify->product Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition pd2_boronate R-Pd(II)L_n-Ar pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R-Ar (Product) pd2_boronate->product aryl_halide R-Cl (this compound) aryl_halide->pd2_complex boronic_acid Ar-B(OH)₂ boronic_acid->pd2_boronate base Base (e.g., Cs₂CO₃) base->pd2_boronate

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-chloro-4-methylnicotinate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of ethyl 2-chloro-4-methylnicotinate with various primary amines. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] The protocols outlined herein are based on established principles of the Buchwald-Hartwig reaction and provide a starting point for optimization in specific research and development contexts.[3]

Introduction

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl or heteroaryl halide with an amine.[1][2] This methodology has largely superseded harsher, traditional methods for C-N bond formation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][4] For this compound, the chloro-substituent at the 2-position of the pyridine ring is an excellent handle for introducing diverse primary amine functionalities, thereby enabling the synthesis of a wide range of substituted nicotinic acid derivatives. These products can serve as key intermediates in drug discovery programs.

General Reaction Scheme

The general transformation involves the coupling of this compound with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides general guidance for the amination of this compound.

ParameterOptionsGeneral Recommendations and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, Buchwald Precatalysts (G2, G3, G4)Buchwald precatalysts are often preferred for their air and moisture stability and high reactivity, allowing for lower catalyst loadings and milder conditions.[5] Pd₂(dba)₃ and Pd(OAc)₂ are also effective but may require in situ reduction to the active Pd(0) species.[6]
Ligand XPhos, SPhos, RuPhos, JohnPhos, BrettPhos, XantPhosBulky, electron-rich biaryl phosphine ligands are generally the most effective for the amination of aryl chlorides.[3][5] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results with a specific primary amine. BrettPhos is particularly well-suited for coupling primary amines.[6]
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used and often lead to faster reactions.[3] For substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable, although this may require higher reaction temperatures or longer reaction times.[3][7]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, aprotic solvents are standard.[3][4] Toluene and dioxane are frequently used due to their ability to dissolve the various reaction components and their relatively high boiling points.
Temperature 80-120 °CThe optimal temperature will depend on the reactivity of the specific primary amine and the chosen catalyst system. Less reactive amines or weaker bases may necessitate higher temperatures to achieve a reasonable reaction rate.
Catalyst Loading 0.5 - 5 mol%Lower catalyst loadings are generally desirable. Optimization studies can be performed to minimize the amount of palladium used.

Experimental Protocols

4.1. General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound with a primary amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand (if necessary), and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound and the primary amine to the Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

4.2. Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

Visualizations

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R-NH2 amine_complex [L-Pd(II)(Ar)(NH2R)]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NHR) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the typical workflow for setting up and performing the Buchwald-Hartwig amination.

experimental_workflow arrow arrow start Start setup Prepare Schlenk Tube (Catalyst, Ligand, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents Add Substrates and Solvent (this compound, Amine, Toluene) inert->add_reagents reaction Heat and Stir Reaction Mixture (e.g., 100 °C) add_reagents->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor Periodically monitor->reaction workup Aqueous Work-up (Dilute, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents/solvent- Use a fresh batch of catalyst or a more active precatalyst.- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).- Increase the reaction temperature.- Ensure all reagents are pure and the solvent is anhydrous.
Formation of Side Products - Hydrodehalogenation of the starting material- Dimerization of the starting material or product- Ensure a strictly inert atmosphere to minimize water.- Screen different ligands and bases.- Lower the reaction temperature.
Difficulty in Purification - Co-elution of product with ligand or byproducts- Optimize the chromatographic conditions (solvent system, gradient).- Consider a different work-up procedure to remove some impurities before chromatography.

References

Application Notes and Protocols for Sonogashira Coupling of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4][5] Due to its mild reaction conditions and tolerance of a wide variety of functional groups, the Sonogashira coupling has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][6]

Ethyl 2-chloro-4-methylnicotinate is a valuable building block in medicinal chemistry. The chloro-substituent at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The Sonogashira coupling of this substrate enables the incorporation of an alkynyl moiety, which can serve as a rigid linker or be further functionalized, making it a key transformation in drug discovery and development.[6][7]

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Typical Reaction Conditions

The successful execution of a Sonogashira coupling reaction is dependent on the careful selection of the catalyst, co-catalyst, base, and solvent. The following table summarizes typical conditions for the Sonogashira coupling of related aryl chlorides, which serve as a starting point for the functionalization of this compound.

Parameter Typical Conditions Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Typically used in 1-5 mol% loading.[8]
Copper(I) Co-catalyst CuIEssential for the catalytic cycle, typically 1-3 mol%.[8]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Anhydrous conditions are preferred.
Solvent DMF, THF, TolueneAnhydrous and degassed solvents are recommended.[8]
Temperature Room temperature to 80 °CReaction progress should be monitored.
Reaction Time 4-12 hoursGenerally faster than Suzuki or Buchwald-Hartwig reactions.[8]

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Anhydrous triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[8]

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF via syringe, followed by anhydrous triethylamine.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add the terminal alkyne dropwise to the reaction mixture via syringe.[8]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.[7][8]

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated product.[7][8]

Visualizations

Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl Ar-Pd(II)(L)₂-C≡CR' Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Pd_alkynyl->Pd0 Product Ar-C≡CR' Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Base Base Base->Alkyne CuX CuX CuX->Alkyne

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Sonogashira coupling of this compound.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Catalyst, Co-catalyst, and Base setup->reagents solvent Add Anhydrous Solvent (DMF, TEA) reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat and Stir (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization purification->characterization

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of Ethyl 2-chloro-4-methylnicotinate, a versatile building block in medicinal chemistry and materials science. The protocols cover four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is a valuable substrate, offering a reactive site at the C2 position for the introduction of a wide range of substituents. The electron-withdrawing nature of the ester and the pyridine nitrogen influences the reactivity of the C-Cl bond, making it amenable to various palladium-catalyzed transformations. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.[2]

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.[3]

G setup Reaction Setup reagents Addition of Reagents setup->reagents 1 reaction Reaction reagents->reaction 2 workup Work-up & Extraction reaction->workup 3 purification Purification workup->purification 4 characterization Characterization purification->characterization 5 Suzuki_Miyaura Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Pd0->PdII Oxidative Addition (R-X) PdII_B R-Pd(II)L2-OR' PdII->PdII_B Transmetalation (R'-B(OR)2, Base) Product R-R' PdII_B->Product Reductive Elimination Product->Pd0 Buchwald_Hartwig Pd0 Pd(0)Ln PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_amine R-Pd(II)L2-NR'R'' PdII_halide->PdII_amine Amine Coordination & Deprotonation (HNR'R'', Base) Product R-NR'R'' PdII_amine->Product Reductive Elimination Product->Pd0 Sonogashira cluster_copper Copper Cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L2-C≡CR' PdII_halide->PdII_alkyne Transmetalation Product R-C≡CR' PdII_alkyne->Product Reductive Elimination Product->Pd0 CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Alkyne, Base Cu_acetylide->CuI Transmetalation Heck Pd0 Pd(0)Ln PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkene Alkene Complex PdII_halide->PdII_alkene Alkene Coordination PdII_alkyl σ-Alkyl Pd(II) Complex PdII_alkene->PdII_alkyl Migratory Insertion Product Substituted Alkene PdII_alkyl->Product β-Hydride Elimination Product->Pd0 Base

References

Application Notes and Protocols: Ammonolysis of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ammonolysis of ethyl 2-chloro-4-methylnicotinate to synthesize its corresponding amide, 2-chloro-4-methyl-nicotinamide. This reaction is a critical step in the synthesis of various pharmaceutical intermediates.

Introduction

The conversion of esters to amides via ammonolysis is a fundamental transformation in organic synthesis. In the context of pharmaceutical development, the synthesis of 2-chloro-4-methyl-nicotinamide is a key step in the preparation of more complex molecules, including active pharmaceutical ingredients. The protocol outlined below is based on established and reliable methodologies.

Reaction Scheme

The ammonolysis of this compound proceeds via the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester with an amino group (-NH2) from ammonia.

reaction reactant This compound product 2-chloro-4-methyl-nicotinamide reactant->product Ammonolysis reagent + NH3 (ammonia gas) byproduct + Ethanol

Caption: General reaction scheme for the ammonolysis.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of 2-chloro-4-methyl-nicotinamide.

Materials and Equipment
Material/EquipmentSpecifications
Reactants
This compound48g (0.24 mol)
Ammonia GasHigh purity
Solvent
Ethylene Glycol80g
DichloromethaneFor extraction
WaterFor workup
Apparatus
Reaction VesselSuitable for heating and gas introduction
Heating Mantle/Oil Bath
Thermometer
Gas Inlet Tube
Condenser
Separatory Funnel
Rotary Evaporator
TLC PlatesFor reaction monitoring
Procedure
  • Reaction Setup : In a suitable reaction vessel, combine 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.[1]

  • Reaction Conditions : Heat the mixture to 120°C.[1]

  • Ammonia Gas Introduction : Bubble ammonia gas through the reaction mixture for 24 hours.[1]

  • Reaction Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up :

    • Cool the reaction mixture to room temperature.[1]

    • Add 20g of water to the mixture, which will result in the formation of two layers.[1]

    • Separate the aqueous layer and extract it three times with 20ml of dichloromethane each time.[1]

    • Combine all the organic phases.[1]

  • Isolation : Concentrate the combined organic phases under reduced pressure to obtain the crude product.[1]

  • Purification (if necessary) : The crude 2-chloro-4-methyl-nicotinamide can be further purified by recrystallization or column chromatography if required, although the described procedure yields a product with 90.2% content.[1]

Experimental Workflow

workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation arrow arrow A Combine this compound and Ethylene Glycol B Heat to 120°C A->B C Introduce Ammonia Gas for 24h B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Add Water and Separate Layers E->F G Extract Aqueous Layer with Dichloromethane (3x) F->G H Combine Organic Phases G->H I Concentrate Organic Phases H->I J Obtain 2-chloro-4-methyl-nicotinamide I->J

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the quantitative data from the experimental protocol.

ParameterValueReference
Reactant: this compound
Mass48 g[1]
Moles0.24 mol[1]
Solvent: Ethylene Glycol
Mass80 g[1]
Reaction Conditions
Temperature120 °C[1]
Time24 h[1]
Product: 2-chloro-4-methyl-nicotinamide
Mass Obtained34.8 g[1]
Content Purity90.2%[1]
Molar Yield85.0%[1]

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Ammonia gas is corrosive and toxic; handle with appropriate safety measures.

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

Conclusion

This protocol provides a detailed and reliable method for the ammonolysis of this compound. The procedure is straightforward and results in a high yield of the desired amide product, which is a valuable intermediate for further synthetic applications in drug discovery and development. Careful adherence to the outlined steps and safety precautions is essential for a successful and safe synthesis.

References

Application Note and Protocol: Purification of Ethyl 2-chloro-4-methylnicotinate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-methylnicotinate and its derivatives are key intermediates in the synthesis of a variety of pharmaceutical compounds. Their purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used and effective method for the purification of these heterocyclic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography.

The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Additionally, it provides troubleshooting guidance for common issues encountered during the purification process.

Data Presentation

The following tables summarize typical quantitative data associated with the column chromatography purification of this compound derivatives. These values are representative and may vary depending on the specific derivative, the scale of the reaction, and the precise laboratory conditions.

Table 1: Thin Layer Chromatography (TLC) Optimization

ParameterValue/Solvent SystemPurpose
Stationary PhaseSilica Gel 60 F254Visualization of compound and impurities.
Mobile PhaseHexane:Ethyl Acetate (4:1, v/v)To achieve optimal separation.
Target Rf of this compound0.2-0.3Ensures good separation on the column.[3]
VisualizationUV light (254 nm)Detection of aromatic compounds.

Table 2: Column Chromatography Parameters

ParameterValueRationale
Stationary PhaseSilica Gel (230-400 mesh)High surface area for effective separation.
Column DimensionsDependent on sample sizeMaintain appropriate sample to silica ratio.
Sample LoadingDry loading or minimal solventPrevents band broadening.
Mobile Phase (Elution)Gradient: Hexane to Hexane:Ethyl AcetateGradual increase in polarity for elution.

Table 3: Typical Purification Outcome

ParameterValue
Sample Load1 g crude material per 50 g silica gel
Elution Volume500 mL - 1 L
Yield of Pure Fraction85-95%
Purity (by HPLC)>98%
Typical Impurities RemovedStarting materials, side-products

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound derivatives.

Materials and Reagents
  • Crude this compound derivative

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • TLC plates (Silica Gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Plate Preparation : On a silica gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom.[3]

  • Spotting : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline.[3]

  • Development : Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio). Ensure the solvent level is below the baseline.[3]

  • Optimization : Adjust the ratio of hexane to ethyl acetate until the desired compound has a retention factor (Rf) of 0.2-0.3.[3] A higher proportion of ethyl acetate will increase the polarity of the mobile phase and result in a higher Rf value.

  • Visualization : After development, visualize the spots under a UV lamp (254 nm).[3]

Column Chromatography Procedure
  • Column Packing :

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate).[3][4]

    • Pour the slurry into the chromatography column and allow the silica to settle, creating a uniform and crack-free bed.[3]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading :

    • Dry Loading (Recommended) : Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique can improve resolution.[4]

    • Wet Loading : Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution :

    • Begin eluting with the low-polarity mobile phase determined from the TLC analysis.[3]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (4 column volumes)

      • 90:10 Hexane:Ethyl Acetate (until the product elutes)

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection and Analysis :

    • Collect fractions of the eluent in separate test tubes.[3]

    • Analyze the collected fractions using TLC to identify which fractions contain the pure compound.[3]

  • Solvent Removal :

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[3]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the purification process.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Optimization (Hexane:EtOAc) Elute Gradient Elution (Increasing EtOAc %) TLC->Elute Define Gradient Crude Crude Product Crude->TLC Determine Rf Load Sample Loading (Dry Load Recommended) Crude->Load ColumnPrep Column Packing (Silica Gel Slurry) ColumnPrep->Load Load->Elute Collect Fraction Collection Elute->Collect FractionTLC TLC Analysis of Fractions Collect->FractionTLC Monitor Purity Combine Combine Pure Fractions FractionTLC->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct troubleshooting_workflow Start Purification Issue PoorSep Poor Separation Start->PoorSep NoElution Compound Stuck on Column Start->NoElution Tailing Peak Tailing Start->Tailing Solvent Optimize Mobile Phase (TLC) PoorSep->Solvent Adjust Polarity Stationary Change Stationary Phase (e.g., Alumina) PoorSep->Stationary If degradation suspected IncreasePolarity Drastically Increase Mobile Phase Polarity NoElution->IncreasePolarity Primary action CheckStability Check Compound Stability on Silica (2D TLC) NoElution->CheckStability If still no elution AddBase Add Triethylamine (TEA) to Mobile Phase Tailing->AddBase For basic compounds ReduceLoad Reduce Sample Load Tailing->ReduceLoad If column overloaded

References

Application Notes and Protocols for the Purification of Ethyl 2-chloro-4-methylnicotinate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-chloro-4-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound using recrystallization techniques. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Information:

PropertyValue
IUPAC Name Ethyl 2-chloro-4-methylpyridine-3-carboxylate
CAS Number 50840-02-3
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Off-white to pale yellow solid
Predicted Boiling Point 274.7 ± 35.0 °C[1]

Recrystallization Solvent Selection

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structural characteristics of this compound (an aromatic ester), and data from related compounds, several solvent systems have been evaluated. A related compound, ethyl 2,4-dichloro-6-methylnicotinate, exhibits good solubility in organic solvents such as methanol, THF, dichloromethane, ethyl acetate, and chloroform, with poor solubility in water[2].

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
WaterInsolubleInsolublePoor (useful as an anti-solvent)
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
HexanePoorly SolubleSparingly SolubleFair (may require large volumes)
Ethyl AcetateSolubleVery SolublePoor (high solubility at low temp)
TolueneSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor (high solubility at low temp)
DichloromethaneVery SolubleN/A (low boiling point)Poor

Based on these preliminary assessments, ethanol, isopropanol, and toluene are promising single-solvent systems. A mixed-solvent system of ethyl acetate/hexane also presents a viable option.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol details the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlanmeyer flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of 95% ethanol (approximately 30-40 mL) to the flask.

  • Gently heat the mixture to reflux with continuous stirring.

  • Gradually add more ethanol in small portions until the solid completely dissolves. Note the total volume of solvent used.

  • Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of purified this compound will begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol (approximately 10 mL) to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Table 2: Expected Yield and Purity for Protocol 1

ParameterBefore RecrystallizationAfter Recrystallization
Weight 10.0 g8.5 - 9.2 g
Purity (by HPLC) ~95%>99.5%
Yield N/A85 - 92%
Appearance Off-white to pale yellow solidWhite crystalline solid
Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane

This protocol is suitable for instances where a single solvent does not provide optimal results.

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Hexane

  • Erlanmeyer flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum volume of hot ethyl acetate required to just dissolve the solid.

  • While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Once at room temperature, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture (e.g., 1:3 v/v).

  • Dry the purified product in a vacuum oven at 40-50°C.

Table 3: Expected Yield and Purity for Protocol 2

ParameterBefore RecrystallizationAfter Recrystallization
Weight 10.0 g8.2 - 9.0 g
Purity (by HPLC) ~95%>99.0%
Yield N/A82 - 90%
Appearance Off-white to pale yellow solidWhite crystalline solid

Visualized Workflows

The following diagrams illustrate the logical steps of the recrystallization processes.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_final Final Product start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash mother_liquor mother_liquor filtrate->mother_liquor Mother Liquor (contains impurities) dry Dry Crystals under Vacuum wash->dry end Pure this compound dry->end Mixed_Solvent_Recrystallization Mixed-Solvent Recrystallization Workflow cluster_prep Preparation cluster_precipitation Precipitation cluster_isolation Isolation cluster_final Final Product start Start with Crude Compound dissolve_good Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve_good add_poor Add Hot 'Poor' Solvent (e.g., Hexane) to Turbidity dissolve_good->add_poor redissolve Add Drops of 'Good' Solvent to Re-clarify add_poor->redissolve cool Slow Cooling redissolve->cool ice_bath Ice Bath Cooling cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Mixed-Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Product dry->end

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes, scale-up considerations, and detailed protocols for the preparation of Ethyl 2-chloro-4-methylnicotinate. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds. The following information is intended to guide researchers and process chemists in transitioning from laboratory-scale synthesis to pilot and manufacturing-scale production.

Synthetic Pathway Overview

The synthesis of this compound can be approached through several routes. A common and industrially relevant pathway involves a multi-step sequence starting from readily available materials like ethyl cyanoacetate and acetone. This route proceeds through the formation of a substituted pyridine ring, followed by chlorination and esterification.

A plausible synthetic route involves the cyclization of a condensation product from ethyl cyanoacetate and acetone with an appropriate reagent to form the 4-methyl-2-hydroxynicotinonitrile, which is then hydrolyzed to the corresponding nicotinic acid, chlorinated, and finally esterified. A more direct approach described in patent literature involves the cyclization of a conjugated enamine, formed from the condensation product of ethyl cyanoacetate and acetone with N,N-dimethylformamide dimethyl acetal, using hydrochloric acid and ethanol to directly yield Ethyl 2-chloro-4-methyl-nicotinate.[1]

Reaction Pathway Diagram

Reaction_Pathway A Ethyl Cyanoacetate + Acetone B Condensation Product I A->B Catalyst D Conjugated Enamine (Condensation Product II) B->D + C C N,N-dimethylformamide dimethyl acetal E This compound D->E HCl, Ethanol (Cyclization)

Caption: Synthetic pathway for this compound.

Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to a larger scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.

Parameter Laboratory Scale Scale-Up Considerations & Challenges
Reagent Handling Small quantities, manual addition.Bulk handling of flammable solvents and corrosive reagents (e.g., HCl). Requires closed systems, pumps, and appropriate personal protective equipment (PPE).
Reaction Control Glassware with magnetic stirring, easy temperature control.Jacketed reactors with overhead stirring are necessary for efficient mixing and heat transfer. Potential for exothermic reactions requires careful monitoring and robust cooling systems.
Work-up & Isolation Separatory funnel extractions, small-scale filtration.Large-scale liquid-liquid extraction requires specialized equipment. Filtration of large quantities of solids may necessitate centrifuges or filter presses.
Purification Column chromatography is common.Column chromatography is often not economically viable at large scales. Distillation, crystallization, and recrystallization are preferred methods for purification.
By-product & Waste Small volumes of waste, easily managed.Significant volumes of aqueous and organic waste are generated, requiring a comprehensive waste management and solvent recycling strategy.
Safety Standard laboratory safety protocols.A thorough process hazard analysis (PHA) is critical. Potential hazards include runaway reactions, pressure build-up, and handling of toxic materials.

Experimental Protocols

The following protocols are based on established chemical principles and analogous transformations of similar nicotinic acid derivatives. These should be adapted and optimized for specific equipment and scale.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for an anti-AIDS medicament.[1]

Materials:

  • Condensation product of ethyl cyanoacetate and acetone

  • N,N-dimethylformamide dimethyl acetal

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Dichloromethane

  • Water

  • Sodium Bicarbonate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Receiving vessels

  • pH meter

  • Liquid-liquid extraction setup

  • Rotary evaporator or other solvent removal system

Procedure:

  • Formation of Conjugated Enamine:

    • Charge the reactor with the condensation product of ethyl cyanoacetate and acetone.

    • Under an inert atmosphere, add N,N-dimethylformamide dimethyl acetal. The reaction is typically performed at a controlled temperature.

  • Cyclization:

    • To the resulting conjugated enamine, add ethanol.

    • Carefully add concentrated hydrochloric acid. This step is often exothermic and requires controlled addition and cooling to maintain the desired reaction temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.

    • Extract the product into an organic solvent such as dichloromethane.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

For large-scale operations, vacuum distillation is a more practical purification method than chromatography.

Equipment:

  • Short-path distillation apparatus or wiped-film evaporator suitable for the intended scale

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold trap

Procedure:

  • Set up the distillation apparatus.

  • Charge the distillation flask with the crude this compound.

  • Apply vacuum and gradually heat the flask.

  • Collect the fractions at the appropriate boiling point and vacuum level. The boiling point of this compound is predicted to be around 274.7 °C at atmospheric pressure, so a high vacuum will be required to distill it at a reasonable temperature.

  • Analyze the purity of the collected fractions.

Data Presentation

The following tables summarize key quantitative data for the synthesis. Note that yields and purity are highly dependent on the specific reaction conditions and scale.

Table 1: Reactant Quantities and Reaction Conditions

Reactant / Parameter Molar Ratio (relative to starting material) Typical Conditions
Conjugated Enamine1.0-
Hydrochloric AcidCatalytic to StoichiometricDependent on specific process
EthanolSolventReflux
Reaction Temperature-50 - 80 °C
Reaction Time-4 - 24 hours

Table 2: Product Specifications

Parameter Value
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
AppearanceExpected to be a liquid or low-melting solid
Purity (Post-distillation)>98% (target)
Yield70-90% (target)

Workflow and Logic Diagrams

Scale-Up Synthesis Workflow

Scale_Up_Workflow Start Process Development (Lab Scale) Pilot Pilot Plant Scale-Up Start->Pilot Technology Transfer Manufacture Manufacturing Scale Pilot->Manufacture Process Validation QC In-Process & Final Quality Control Manufacture->QC Sampling Purification Purification (Distillation/Crystallization) QC->Purification Release Packaging Final Product Packaging Purification->Packaging

Caption: General workflow for scaling up a chemical synthesis.

Critical Process Parameters and Safety Logic

Safety_Logic CPP Critical Process Parameters (CPPs) Temp Temperature Control CPP->Temp Addition Reagent Addition Rate CPP->Addition Mixing Agitation Speed CPP->Mixing pH pH Control (Work-up) CPP->pH Runaway Prevent Runaway Reaction Temp->Runaway Addition->Runaway Impurity Minimize Impurity Formation Mixing->Impurity Yield Maximize Yield & Purity pH->Yield Safety Safety & Quality Outcomes Runaway->Safety Impurity->Safety Yield->Safety

Caption: Key parameters influencing safety and quality.

Safety Considerations

The synthesis of this compound involves hazardous materials and potentially energetic reactions. A thorough safety review is essential before commencing any scale-up activities.

  • Reagents: Handle concentrated hydrochloric acid and flammable organic solvents with appropriate engineering controls and PPE.

  • Exotherms: The cyclization step may be exothermic. Ensure the cooling capacity of the reactor is sufficient to control the reaction temperature.

  • Pressure: Reactions involving heating solvents can generate pressure. Ensure the reactor is properly vented.

  • Waste Disposal: Neutralize acidic and basic waste streams before disposal. Dispose of organic waste in accordance with local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 2-chloro-4-methylnicotinate. This electron-deficient and sterically hindered substrate can present unique challenges, and this guide provides targeted solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing or giving low yields?

Low or no yield is a common issue when working with challenging substrates like this compound. Several factors can contribute to this outcome:

  • High Strength of the C-Cl Bond: The carbon-chlorine bond in your substrate is strong and requires a highly active catalyst for efficient oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation and ultimately slowing down or halting the reaction.[2][3]

  • Steric Hindrance: The presence of the methyl group at the 4-position and the ethyl ester at the 3-position can sterically hinder the approach of the palladium catalyst to the C-Cl bond.

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction and may require careful optimization.[4]

Q2: What are the common side reactions I should be aware of?

Several side reactions can compete with the desired cross-coupling, leading to a complex mixture of products and reduced yield:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which gets replaced by a C-H bond. This side reaction is often promoted by the presence of water, high temperatures, and certain bases.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.

  • Dehalogenation: The chloro group on your starting material can be replaced by a hydrogen atom, leading to the formation of Ethyl 4-methylnicotinate.

Q3: How can I improve the yield of my reaction?

Improving the yield requires a systematic approach to optimizing the reaction conditions. Consider the following strategies:

  • Catalyst and Ligand Selection: For electron-deficient and sterically hindered aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be effective. Switching to more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands, can significantly improve yields.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[2]

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF, often in a mixture with water, are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[4][5]

  • Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.[4] Microwave heating can also be an effective strategy to accelerate the reaction.[6]

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during Suzuki reactions with this compound.

Problem: Low to No Product Formation

This is the most frequent issue. The following workflow can help identify the root cause.

start Low/No Product catalyst Is the catalyst system active enough for a chloropyridine? start->catalyst base Is the base appropriate and effective? catalyst->base No catalyst_sol Switch to a more active catalyst: - Pd₂(dba)₃ with Buchwald ligands (SPhos, XPhos) - Pd(OAc)₂ with bulky phosphine ligands - Consider NHC-Pd precatalysts catalyst->catalyst_sol Yes conditions Are the reaction conditions optimal? base->conditions No base_sol Screen different bases: - Start with K₃PO₄ or Cs₂CO₃ - Ensure the base is finely ground for better solubility base->base_sol Yes reagents Are the reagents pure and dry? conditions->reagents No conditions_sol Optimize reaction parameters: - Increase temperature (80-120 °C) - Ensure rigorous degassing of solvents - Consider microwave heating conditions->conditions_sol Yes reagents_sol Verify reagent quality: - Check purity of this compound - Use fresh, high-purity boronic acid - Use anhydrous solvents reagents->reagents_sol Yes

Caption: Troubleshooting workflow for low or no product formation.

Problem: Significant Side Product Formation

The presence of major side products indicates that alternative reaction pathways are competing with the desired Suzuki coupling.

start Major Side Products Observed protodeboronation Protodeboronation (Boronic acid replaced by -H) start->protodeboronation homocoupling Homocoupling (Boronic acid couples with itself) start->homocoupling dehalogenation Dehalogenation (-Cl replaced by -H) start->dehalogenation protodeboronation_sol Solutions: - Use anhydrous solvents and reagents - Consider using a boronic ester (e.g., pinacol ester) - Use a weaker base if possible protodeboronation->protodeboronation_sol homocoupling_sol Solutions: - Ensure thorough degassing to remove oxygen - Use a slight excess of the boronic acid (1.1-1.2 equiv.) homocoupling->homocoupling_sol dehalogenation_sol Solutions: - Lower the reaction temperature - Use a less electron-rich phosphine ligand - Reduce the amount of base dehalogenation->dehalogenation_sol

Caption: Troubleshooting guide for common side reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from studies on analogous chloropyridine substrates to guide your optimization process.

Table 1: Effect of Base on Suzuki Coupling Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₃PO₄1,4-Dioxane/H₂O951275-95[5]
K₂CO₃1,4-Dioxane/H₂O9512Moderate[5]
Cs₂CO₃Toluene10016High[2]
Na₂CO₃DMF/H₂O120-150 (MW)0.25-1Good[3]

Table 2: Effect of Catalyst System on Suzuki Coupling Yield

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O9575-95[5]
Pd₂(dba)₃SPhosK₃PO₄Toluene100High[2]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane100High[2]
PdCl₂(dppf)-Na₂CO₃DMF/H₂O120-150 (MW)Good[3]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization may be necessary for your specific boronic acid.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add the palladium catalyst under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 95-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF/H₂O, 4:1)

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.[3]

  • After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - this compound - Boronic Acid - Base Inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) Reagents->Inert Catalyst Add Catalyst/Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Desired Temperature (Conventional or Microwave) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for Suzuki coupling.

References

Technical Support Center: Optimizing Nucle-ophilic Substitution on Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for nucleophilic substitution on Ethyl 2-chloro-4-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is an electron-deficient aromatic system, and this electron deficiency is enhanced by the electron-withdrawing effects of the nitrogen atom and the ethyl ester group at the 3-position. This electronic arrangement makes the carbon atom at the 2-position, which is bonded to the chlorine atom, susceptible to attack by a nucleophile. The reaction typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the chloride leaving group to restore aromaticity.[1][2]

Q2: Why is the 2-position reactive towards nucleophilic attack?

A2: In the pyridine ring, the positions ortho and para (2- and 4-positions) to the nitrogen atom are the most electron-deficient due to the nitrogen's electron-withdrawing inductive and mesomeric effects.[1] This makes the 2-position of this compound an electrophilic site, facilitating the attack by nucleophiles.

Q3: What are some common nucleophiles used in this reaction?

A3: A variety of nucleophiles can be used, with primary and secondary amines being particularly common for the synthesis of 2-amino-4-methylnicotinate derivatives.[2] Other potential nucleophiles include alkoxides, thiophenols, and ammonia.[3]

Q4: Can the product of the initial substitution react further?

A4: Yes, this is a potential side reaction. The primary or secondary amine product formed can sometimes act as a nucleophile itself and react with another molecule of this compound, leading to the formation of a disubstituted byproduct. This is more likely if the product amine is more nucleophilic than the starting amine.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Insufficiently activated substrate The pyridine ring's electron deficiency is crucial. Ensure the starting material is pure. The presence of electron-donating impurities could deactivate the ring.
Poor nucleophile The nucleophilicity of the amine is important. Amines with bulky substituents near the nitrogen atom may react slower due to steric hindrance. Consider using a stronger, less hindered amine if possible.
Low reaction temperature SNAr reactions often require heating to overcome the activation energy barrier associated with the temporary loss of aromaticity.[2] Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Inappropriate solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.
No or incorrect base If the nucleophile is a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often required to neutralize the HCl generated during the reaction. The absence of a base can lead to the protonation of the nucleophile, rendering it inactive.
Issue 2: Low Product Yield with Significant Starting Material Remaining
Potential Cause Troubleshooting Steps
Reaction has not reached completion Extend the reaction time and monitor the progress by TLC or LC-MS.
Equilibrium issue If the reaction is reversible, consider using an excess of the nucleophile to shift the equilibrium towards the product side.
Product inhibition The product formed might be inhibiting the reaction. This is less common but can be investigated by adding a small amount of the product to the initial reaction mixture to see if it slows down the rate.
Issue 3: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Over-alkylation/Disubstitution The amine product can react with the starting material. To minimize this, use a larger excess of the starting amine nucleophile. Alternatively, add the this compound slowly to the solution of the amine.
Reaction with the ester group Strong nucleophiles, especially under harsh conditions, might react with the ethyl ester group (e.g., aminolysis). Use milder reaction conditions (lower temperature, shorter reaction time) if this is observed.
Decomposition of starting material or product High temperatures can lead to decomposition. Run the reaction at the lowest effective temperature. Consider performing a stability test of your starting material and product under the reaction conditions.

Quantitative Data

The following table summarizes typical reaction conditions and yields for nucleophilic aromatic substitution on chloropyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.

NucleophileSolventTemperature (°C)BaseTime (h)Yield (%)Reference
Ammonia (gas)Ethylene Glycol120-2485 (as amide)[3]
MethylamineEthanolReflux (~78)-2-6Good (qualitative)[4]
AnilineToluene/Dioxane80-120Cs₂CO₃, K₃PO₄4-24Varies[1]
PiperidineToluene/Dioxane80-120Cs₂CO₃, K₃PO₄4-24Varies[1]
PhenolDMF/DMSO80-150K₂CO₃, Cs₂CO₃VariesVaries[1]

Note: The yields for aniline, piperidine, and phenol are based on generalized protocols for a similar substrate and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Reaction with a Primary/Secondary Amine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.2 - 2.0 eq) to the solution.

  • Add the non-nucleophilic base (1.5 - 2.5 eq).

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ammonolysis to form 2-chloro-4-methyl-nicotinamide (as a reference)

This protocol is based on a patented procedure.[3]

Materials:

  • This compound

  • Ethylene glycol

  • Ammonia gas

  • Dichloromethane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (0.24 mol) and ethylene glycol (80g).

  • Heat the mixture to 120 °C.

  • Bubble ammonia gas through the reaction mixture for 24 hours.

  • Monitor the reaction endpoint by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water (20g) and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20ml).

  • Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide. (Reported yield: 85%).[3]

Visualizations

SNAr_Mechanism sub This compound int Meisenheimer Complex (Resonance Stabilized) sub->int Nucleophilic Attack nuc Nucleophile (e.g., R₂NH) nuc->int prod Product (Ethyl 2-(dialkylamino)-4-methylnicotinate) int->prod Loss of Cl⁻

Caption: General mechanism for the SNAr reaction.

Troubleshooting_Workflow start Low Reaction Yield check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion No or Low Conversion check_conversion->no_conversion [Starting material dominant] incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion [Mixture of SM and Product] check_side_products Analyze for Side Products check_conversion->check_side_products [Complex Mixture] sub_block1 Increase Temperature Check Nucleophile/Base Change Solvent no_conversion->sub_block1 sub_block2 Extend Reaction Time Increase Nucleophile Equivalents incomplete_conversion->sub_block2 end Optimized Yield sub_block1->end sub_block2->end sub_block3 Lower Temperature Use Excess Nucleophile Slow Addition of Substrate check_side_products->sub_block3 sub_block3->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 2-chloro-4-methylnicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of starting material, Ethyl 2-hydroxy-4-methylnicotinate, in my final product. What could be the cause?

A1: This issue typically arises from incomplete chlorination. Several factors could be contributing to this:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride - POCl₃) is crucial. Ensure you are using a sufficient excess of the reagent.

  • Low Reaction Temperature: The conversion of the hydroxyl group to a chloro group often requires elevated temperatures. Ensure your reaction is maintained at the optimal temperature as specified in your protocol.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Presence of Moisture: Water can react with the chlorinating agent, reducing its effectiveness. Ensure all your reagents and glassware are thoroughly dried before starting the reaction.[1]

Troubleshooting Steps:

  • Increase the molar ratio of the chlorinating agent to the starting material.

  • Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition.

  • Extend the reaction time and monitor for the disappearance of the starting material spot/peak.

  • Use freshly distilled chlorinating agents and oven-dried glassware.

Q2: My reaction yield is consistently low, even after complete consumption of the starting material. What are the potential reasons?

A2: Low yields can be attributed to several factors, including the formation of side products and issues during the work-up and purification steps.

  • Side Product Formation: Undesired side reactions can consume your starting material or intermediate products, leading to a lower yield of the desired product.

  • Hydrolysis during Work-up: The chloro-substituted pyridine ring is susceptible to hydrolysis back to the hydroxy derivative, especially in the presence of water and under acidic or basic conditions during the work-up.[2]

  • Product Loss during Extraction/Purification: The product may have some solubility in the aqueous phase, leading to losses during extraction. Additionally, improper selection of the stationary or mobile phase during column chromatography can result in poor separation and loss of product.

Troubleshooting Steps:

  • Analyze the crude reaction mixture by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any potential side products.

  • During the work-up, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) and perform extractions quickly at a low temperature to minimize hydrolysis.[2]

  • Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

  • Optimize your purification method. For column chromatography, a gradual solvent gradient may be necessary to achieve good separation from impurities.

Q3: I am observing an unknown impurity with a similar mass to my product in the mass spectrum. What could it be?

A3: An impurity with a similar mass could be a positional isomer. Depending on the synthetic route, there is a possibility of forming other chlorinated isomers. For instance, if the starting material allows for it, chlorination might occur at a different position on the pyridine ring.

Another possibility, though less common for this specific molecule, is the formation of a dimer or other condensation products, especially at high temperatures.

Troubleshooting Steps:

  • Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of your main product and identify the structure of the impurity.

  • Re-evaluate your synthetic strategy to ensure high regioselectivity.

  • Optimize the reaction conditions (e.g., temperature, catalyst) to minimize the formation of isomeric byproducts.

Potential Side Products and Mitigation Strategies

Side ProductPlausible CauseMitigation Strategy
Ethyl 2-hydroxy-4-methylnicotinate Incomplete chlorination.Increase the amount of chlorinating agent, reaction time, or temperature. Ensure anhydrous conditions.
2-Chloro-4-methylnicotinic acid Hydrolysis of the ethyl ester group.Use milder reaction conditions. During work-up, avoid strong acids or bases and prolonged exposure to water.
Over-chlorinated species Harsh reaction conditions (high temperature or prolonged reaction time).Carefully control the reaction temperature and time. Use a less reactive chlorinating agent if possible.
Polymeric materials High reaction temperatures leading to decomposition and polymerization.Maintain a consistent and optimal reaction temperature. Use a solvent to ensure homogeneous reaction conditions.

Experimental Protocols

Synthesis of this compound from Ethyl 2-hydroxy-4-methylnicotinate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Ethyl 2-hydroxy-4-methylnicotinate

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (optional, as a base)[3]

  • Dichloromethane (DCM) or another suitable inert solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 2-hydroxy-4-methylnicotinate and a suitable inert solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (typically 2-3 equivalents) to the stirred solution. If using a base like triethylamine, it can be added at this stage.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the excess POCl₃ and acid.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered IncompleteReaction Incomplete Reaction (Starting material remains) Start->IncompleteReaction LowYield Low Yield Start->LowYield UnknownImpurity Unknown Impurity Start->UnknownImpurity CheckReagents Check Reagent Stoichiometry & Purity IncompleteReaction->CheckReagents CheckConditions Verify Reaction Temperature & Time IncompleteReaction->CheckConditions CheckMoisture Ensure Anhydrous Conditions IncompleteReaction->CheckMoisture SideProducts Analyze for Side Products (LC-MS, GC-MS) LowYield->SideProducts WorkupIssues Optimize Work-up (Minimize Hydrolysis) LowYield->WorkupIssues PurificationLoss Optimize Purification (Column Chromatography) LowYield->PurificationLoss IdentifyImpurity Characterize Impurity (NMR, MS) UnknownImpurity->IdentifyImpurity Solution1 Adjust Stoichiometry, Increase Temp/Time CheckReagents->Solution1 CheckConditions->Solution1 Solution2 Use Dry Reagents & Glassware CheckMoisture->Solution2 Solution3 Modify Work-up, Use Mild Base WorkupIssues->Solution3 Solution4 Optimize Purification Parameters PurificationLoss->Solution4 IsomerFormation Consider Isomer Formation IdentifyImpurity->IsomerFormation CondensationProducts Consider Condensation Products IdentifyImpurity->CondensationProducts Solution5 Adjust Reaction Conditions to Improve Selectivity IsomerFormation->Solution5 CondensationProducts->Solution5

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura cross-coupling of Ethyl 2-chloro-4-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of catalyst deactivation in this reaction?

A1: The most prominent visual cue of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[1] This indicates the aggregation of the active Pd(0) catalyst into an inactive state.[2] A color change of the reaction mixture from a homogeneous solution to a suspension with black particles is a clear sign that the catalyst is no longer effectively participating in the catalytic cycle.

Q2: Why is the cross-coupling of this compound particularly challenging?

A2: The cross-coupling of this compound presents several challenges. As a chloropyridine derivative, it is inherently less reactive than its bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[3] Additionally, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming stable, inactive complexes that inhibit the reaction.[4]

Q3: How does the choice of phosphine ligand impact catalyst stability and reaction outcome?

A3: The phosphine ligand is crucial for stabilizing the active Pd(0) catalytic species and preventing its aggregation into palladium black.[5] For challenging substrates like this compound, bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly recommended.[4] These ligands promote the difficult oxidative addition of the C-Cl bond and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[4] An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[6]

Q4: Can the base and solvent choice contribute to catalyst deactivation?

A4: Yes, the base and solvent are critical factors in maintaining catalyst stability.[6]

  • Base: While a strong base is necessary to activate the boronic acid for the transmetalation step, an overly strong or poorly soluble base can lead to side reactions and catalyst degradation.[3][6] For Suzuki reactions with chloropyridines, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[3][4]

  • Solvent: The solvent must be anhydrous and thoroughly deoxygenated to prevent the oxidation of the active Pd(0) catalyst.[6] Common choices include toluene, dioxane, and THF, often in a mixture with water to aid in dissolving the inorganic base.[3]

Q5: What are the main side reactions that compete with the desired cross-coupling?

A5: The two most common side reactions are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This is often caused by the presence of water, high temperatures, or certain bases.[3]

  • Homocoupling: This side reaction leads to the formation of a biaryl species from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[3]

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the Suzuki-Miyaura cross-coupling of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[4]2. Ineffective Oxidative Addition: The C-Cl bond is not being activated.[3]3. Catalyst Deactivation: The active Pd(0) species is precipitating as palladium black.[1]4. Ineffective Base: The boronic acid is not being activated for transmetalation.[3]1. Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[4]2. Increase the reaction temperature in increments (e.g., from 80 °C to 100-120 °C), but monitor for increased byproduct formation.[4]3. Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[6]4. Screen different strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3]
Formation of Palladium Black 1. Oxygen in the System: The active Pd(0) catalyst is being oxidized.[6]2. Insufficient Ligand: The palladium center is not adequately stabilized.[6]3. High Reaction Temperature: The catalyst is thermally decomposing.[6]1. Thoroughly degas all solvents and reagents by sparging with an inert gas. Ensure all glassware is properly dried and the reaction is set up under a positive pressure of inert gas.[6]2. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or slightly higher).[6]3. Attempt the reaction at a lower temperature to see if catalyst decomposition is reduced.[6]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling reaction.[3]2. Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) may be slow, leading to Pd(II)-mediated homocoupling.1. Ensure a strictly oxygen-free environment through rigorous degassing.[3]2. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a more efficient precatalyst system.
Protodeboronation of Boronic Acid 1. Presence of Water: Excess water can lead to the hydrolysis of the C-B bond.[3]2. Inappropriate Base: Some bases can promote protodeboronation.1. Use anhydrous solvents and reagents. If a water co-solvent is necessary, minimize the amount used.2. Consider using a milder base like potassium fluoride (KF).3. Switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[3]

Data Presentation

The following tables summarize recommended catalyst systems and general reaction conditions for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides. Note that optimal conditions for this compound may require specific optimization.

Table 1: Recommended Catalytic Systems for Suzuki Coupling of Chloropyridines

Palladium SourceLigandTypical LoadingKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or other Buchwald-type ligands1-4 mol% Pd, 2-8 mol% LigandExcellent for electron-deficient and sterically hindered heteroaryl chlorides; the bulky, electron-rich ligand promotes oxidative addition and prevents catalyst deactivation.[4]
Pd(PEPPSI)-IPr(NHC Ligand)1-3 mol%Highly active for the C4-selective coupling of dichloropyridines and effective for other challenging chloropyridines.[7]
Pd(PPh₃)₄(None)2-5 mol%A common, commercially available Pd(0) source; however, it may be less effective for unreactive chlorides like this compound.[4]
Pd₂(dba)₃P(t-Bu)₃1-3 mol% Pd, 2-6 mol% LigandA robust system for the coupling of various aryl chlorides.[8]

Table 2: General Reaction Parameters for Optimization

ParameterRecommended Starting ConditionsRange for Optimization
Solvent Dioxane/Water (e.g., 4:1)Toluene/Water, THF/Water, Anhydrous Dioxane or Toluene
Base K₃PO₄ (2-3 equivalents)Cs₂CO₃, K₂CO₃, KF
Temperature 100 °C80 - 120 °C
Concentration 0.1 - 0.5 M0.05 - 1.0 M

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for the specific boronic acid being used.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Analysis of Deactivated Catalyst (Palladium Black)

  • Sample Collection: Once the reaction has stalled and palladium black has formed, allow the precipitate to settle. Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.

  • Washing: Wash the remaining black solid with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane) to remove any residual organic compounds. Dry the solid under vacuum.

  • Characterization: The collected solid can be analyzed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the palladium or by Transmission Electron Microscopy (TEM) to observe the morphology of the aggregates. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to quantify the amount of palladium that has precipitated.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Diaryl Complex Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Coupled Product Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ethyl 2-chloro-4- methylnicotinate (Ar-X) Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Catalyst Deactivation Pathways cluster_cycle Active Catalytic Cycle Active Pd(0) Active Pd(0)Ln Inactive Pd Black Inactive Palladium Black (Aggregation) Active Pd(0)->Inactive Pd Black High Temp. Low Ligand Conc. Oxidized Pd(II) Oxidized Pd(II) Species Active Pd(0)->Oxidized Pd(II) O₂ Present Inhibited Complex Inhibited Pd Complex (Pyridine Coordination) Active Pd(0)->Inhibited Complex Pyridine Substrate

Caption: Common catalyst deactivation pathways from the active Pd(0) species.

Troubleshooting Workflow start Low Yield or No Reaction check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Action: Thoroughly degas all solvents and reagents. check_atmosphere->degas No check_catalyst Is the catalyst system appropriate for a chloropyridine? check_atmosphere->check_catalyst Yes degas->check_catalyst change_catalyst Action: Switch to a Buchwald or NHC ligand system. check_catalyst->change_catalyst No check_base Is the base effective? check_catalyst->check_base Yes change_catalyst->check_base screen_base Action: Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->screen_base No check_temp Is the temperature optimized? check_base->check_temp Yes screen_base->check_temp optimize_temp Action: Cautiously increase or decrease temperature. check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Improving the regioselectivity of reactions with Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-chloro-4-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has several potential reactive sites. The pyridine ring is electron-deficient due to the nitrogen atom and the electron-withdrawing ethyl ester group, making it susceptible to certain reactions.[1][2] The key sites for functionalization are:

  • C2-Position: The carbon atom bonded to the chlorine is highly activated towards nucleophilic aromatic substitution (SNAr) and is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

  • C5 and C6 Positions: These C-H bonds can be susceptible to functionalization via directed metalation or transition-metal-catalyzed C-H activation, although this is often more challenging than reacting at the C2-Cl position.[1][3]

Q2: What is regioselectivity and why is it important for this molecule?

A2: Regioselectivity is the preference for a chemical reaction to occur at one specific position or region of a molecule over other possible positions. For this compound, achieving high regioselectivity is crucial for synthesizing a specific desired isomer, which is a common requirement in pharmaceutical development to ensure the final compound has the correct structure and biological activity.

Q3: Which factors generally control the regioselectivity in reactions of substituted pyridines?

A3: Several factors govern regioselectivity in pyridine functionalization:

  • Electronic Effects: Electron-withdrawing groups (like the ester on this molecule) activate the ring for nucleophilic attack and can direct incoming groups to specific positions.[2][4]

  • Steric Hindrance: Bulky substituents near a reactive site can block or hinder the approach of reagents, favoring reaction at a less sterically crowded position.

  • Directing Groups: Existing functional groups can direct new substituents to specific locations, such as ortho-metalation directing groups.[5]

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the size and electronic properties of the catalyst and its ligands play a critical role in determining which site the catalyst will interact with.[5][6]

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[5][7]

Troubleshooting Guide: Common Regioselectivity Issues

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Poor regioselectivity in Suzuki-Miyaura cross-coupling, with substitution occurring at other positions.

Cause: The palladium catalyst may be reacting at undesired C-H positions, or there may be competing reaction pathways. The choice of ligand and base is often critical for controlling regioselectivity in cross-coupling reactions.[6][8]

Solution:

  • Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered, electron-rich biaryl phosphine ligands often promote the desired C-Cl bond activation.

  • Base Selection: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) to minimize side reactions. Stronger bases can sometimes promote undesired C-H activation or other competing pathways.[9]

  • Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity by favoring the kinetically preferred pathway.

  • Solvent Choice: The polarity of the solvent can influence catalyst activity and selectivity. Screen common solvents like Dioxane, Toluene, or DMF, often with a small amount of water.

Quantitative Data: Effect of Ligand and Base on Suzuki Coupling (Illustrative data based on principles from related systems)

Catalyst/PrecatalystLigandBaseSolventTemp (°C)C2-Coupling Yield (%)Side Product Yield (%)
Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O1006515
Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O8092<5
PdCl₂(dppf)(dppf)Cs₂CO₃DMF9088<5
Pd(OAc)₂XPhosK₃PO₄Toluene11095<3

Problem 2: In a nucleophilic aromatic substitution (SNAr) reaction, the yield is low or the nucleophile attacks the ester group.

Cause: The SNAr reaction at the C2 position is competing with nucleophilic attack at the carbonyl carbon of the ethyl ester, a common side reaction with strong nucleophiles. The pyridine ring may not be sufficiently activated for weaker nucleophiles.

Solution:

  • Choice of Nucleophile: Use a soft, less basic nucleophile if possible. For amine nucleophiles, using a secondary amine can sometimes be more selective than a primary one.

  • Temperature Control: Maintain low reaction temperatures (e.g., 0 °C to room temperature) to disfavor attack at the less reactive ester carbonyl.[5]

  • Base: If a base is required, use a non-nucleophilic, sterically hindered base like DIPEA or Proton-Sponge® to avoid competition with your primary nucleophile.

  • Solvent: Aprotic polar solvents like DMSO or DMF can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[4]

Visualizing Experimental Logic and Pathways

A logical approach is key to troubleshooting regioselectivity. The following diagram illustrates a decision-making workflow for optimizing a reaction.

G start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura Cross-Coupling reaction_type->suzuki Cross-Coupling snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Substitution suzuki_q1 Is Ligand Sterically Hindered? (e.g., SPhos) suzuki->suzuki_q1 snar_q1 Is Nucleophile Attacking Ester Group? snar->snar_q1 suzuki_a1_no Action: Switch to a bulkier biarylphosphine ligand. suzuki_q1->suzuki_a1_no No suzuki_q2 Is Base Too Strong? suzuki_q1->suzuki_q2 Yes suzuki_a2_no Action: Use weaker base (K2CO3, Cs2CO3). suzuki_q2->suzuki_a2_no Yes suzuki_q3 Is Temperature Too High? suzuki_q2->suzuki_q3 No suzuki_a3_no Action: Lower reaction temperature. suzuki_q3->suzuki_a3_no Yes snar_a1_yes Action: Lower temperature and/or use a less basic nucleophile. snar_q1->snar_a1_yes Yes snar_q2 Is Reaction Rate Slow? snar_q1->snar_q2 No snar_a2_yes Action: Switch to a more polar aprotic solvent (e.g., DMSO). snar_q2->snar_a2_yes Yes

Caption: Troubleshooting workflow for regioselectivity issues.

The following diagram illustrates the key factors influencing the reaction outcome.

G cluster_factors Controlling Factors molecule This compound outcome Regioselective Product at C2 molecule->outcome Reaction sterics Steric Hindrance (Methyl group at C4) sterics->outcome electronics Electronic Effects (EWG Ester, Pyridine N) electronics->outcome catalyst Catalyst System (Pd source, Ligand) catalyst->outcome conditions Reaction Conditions (Solvent, Base, Temp.) conditions->outcome

Caption: Factors governing regioselective functionalization.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol provides a robust starting point for the palladium-catalyzed Suzuki-Miyaura reaction to selectively functionalize the C2 position.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source (for inert atmosphere)

Reaction Setup and Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium acetate (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the starting material.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-methylnicotinate product.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

This protocol describes a general procedure for the SNAr reaction at the C2-position.

Materials and Reagents:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine) (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) (optional, 1.5 equivalents, if the amine salt is used or if HCl byproduct needs scavenging)

Reaction Setup and Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and dissolve it in DMSO.

  • Add the secondary amine (1.5 eq) to the solution at room temperature. If needed, add DIPEA.

  • Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The reaction is typically slower than cross-coupling and may require 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-amino-substituted nicotinate.

References

Overcoming low reactivity of the chloro group in Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of the chloro group in Ethyl 2-chloro-4-methylnicotinate for various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the chloro group in this compound challenging to displace?

The reactivity of a chloro group on a pyridine ring is significantly lower than that of bromo or iodo analogs, particularly in palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is stronger, and its oxidative addition to a palladium(0) center is often the rate-limiting step.[1] While the pyridine nitrogen atom is electron-withdrawing, which helps to activate the 2-position for nucleophilic attack compared to the 3-position, the overall inertness of the C-Cl bond remains a primary hurdle.[2][3][4]

Q2: What are the main strategies to activate the C-Cl bond for substitution?

There are two primary strategies to overcome the low reactivity of the chloro group:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most versatile methods. By using a suitable palladium catalyst and a specialized ligand, C-C bonds (Suzuki, Sonogashira) and C-N bonds (Buchwald-Hartwig) can be formed efficiently.[5][6][7] The key is selecting a catalyst system powerful enough to activate the C-Cl bond.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the chloropyridine with a strong nucleophile. While 2-chloropyridines are more reactive to SNAr than other positions, these reactions often require harsh conditions, such as high temperatures, to proceed with unactivated substrates.[8][9] The electron-withdrawing nature of the pyridine nitrogen makes the 2-position more susceptible to nucleophilic attack.[4]

Q3: Which cross-coupling reaction is appropriate for my target molecule?

The choice of reaction depends on the desired bond formation:[10]

  • For Carbon-Carbon (C-C) bonds:

    • Suzuki-Miyaura Coupling: Ideal for coupling with aryl, heteroaryl, or vinyl boronic acids/esters. It is known for its tolerance of various functional groups.[5][11]

    • Sonogashira Coupling: Used specifically for forming bonds with terminal alkynes.[10]

  • For Carbon-Nitrogen (C-N) bonds:

    • Buchwald-Hartwig Amination: The preferred method for coupling with primary or secondary amines.[6][12]

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the common causes and how can I fix it?

Answer: Low conversion in Suzuki couplings of chloropyridines is a common issue, often stemming from the difficulty of the initial oxidative addition step.[5] Here are the primary areas to troubleshoot:

  • Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts may be ineffective.

    • Palladium Source: Ensure your palladium source, like Pd(OAc)₂, is active. Consider using more reliable and air-stable pre-catalysts (e.g., G3 or G4 palladacycles) that efficiently generate the active Pd(0) species.

    • Ligand Choice: Simple ligands like PPh₃ may not be sufficient.[13] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are essential for activating C-Cl bonds.[11]

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.

  • Reaction Conditions:

    • Temperature: Elevated temperatures, often in the 80-110 °C range, are required to facilitate the difficult oxidative addition.[11]

    • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.

    • Base Selection: The base plays a crucial role in the transmetalation step. A moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.[5][11] The choice of base can be critical and may require screening.

G Troubleshooting Workflow: Suzuki-Miyaura Coupling start Low/No Conversion q1 Is the Catalyst System Optimized? start->q1 a1_no Re-evaluate Catalyst/Ligand q1->a1_no No q2 Are Reaction Conditions Sufficient? q1->q2 Yes a1_yes Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) a1_no_sub Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Consider Pd Pre-catalyst (G3/G4) a1_no->a1_no_sub a2_yes Check Reagent Purity (Boronic Acid, Solvent) q2->a2_yes Yes a2_no Increase Temperature (80-110°C) Ensure Inert Atmosphere (Degas) q2->a2_no No a2_no->a1_yes a1_no_sub->q2

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Issue 2: Hydrodehalogenation Side Product in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It can arise from β-hydride elimination from the palladium amide intermediate. Here’s how to address it:

  • Ligand Selection: The choice of ligand is paramount. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) can favor reductive elimination to form the C-N bond over competing side reactions.[1]

  • Base Choice: While a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required, its strength can sometimes promote side reactions.[1] If hydrodehalogenation is severe, consider screening other bases like LHMDS or K₃PO₄, though this may require a more active catalyst and higher temperatures.[1]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[1]

  • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Water can interfere with the catalytic cycle and contribute to side reactions.

G Catalytic Cycle: Buchwald-Hartwig Amination pd0 Pd(0)L₂ pd2_complex L₂Pd(Ar)(Cl) pd0->pd2_complex Oxidative Addition cycle_start Ar-Cl oxidative_addition Oxidative Addition pd_amide L₂Pd(Ar)(NR₂) pd2_complex->pd_amide + HNR₂ - HX amine_coordination Amine Coordination (Base Assisted) pd_amide->pd0 Reductive Elimination product Ar-NR₂ hydrodehalogenation Hydrodehalogenation (Ar-H) pd_amide->hydrodehalogenation Side Reaction reductive_elimination Reductive Elimination side_reaction β-Hydride Elimination hydrodehalogenation->pd0

Caption: Simplified Buchwald-Hartwig catalytic cycle showing the desired pathway and a common side reaction.

Data Presentation: Reaction Conditions

The following tables summarize typical starting conditions for cross-coupling reactions involving 2-chloropyridines. Optimization for this compound is essential.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

ComponentExample ConditionRoleReference
Substrate 2-ChloropyridineElectrophile[5][11]
Coupling Partner Arylboronic Acid (1.2 eq)Nucleophile[5][11]
Pd Source Pd(OAc)₂ (2 mol%)Catalyst Precursor[11]
Ligand SPhos (4 mol%)Activate C-Cl bond[11]
Base Cs₂CO₃ or K₂CO₃ (2.0 eq)Transmetalation[5][11]
Solvent 1,4-Dioxane/WaterReaction Medium[11]
Temperature 100 °COvercome Activation Energy[11]
Time 18 hoursReaction Duration[11]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines

ComponentExample ConditionRoleReference
Substrate 2-ChloropyridineElectrophile[1][12]
Coupling Partner Amine (1.2 eq)Nucleophile[1]
Pd Source Pd₂(dba)₃ (2 mol%)Catalyst Precursor[10]
Ligand XPhos (4 mol%)Activate C-Cl bond[10]
Base NaOtBu (1.5 eq)Deprotonate Amine[1][10]
Solvent Toluene or DioxaneReaction Medium[1]
Temperature 110 °COvercome Activation Energy[10]
Time 16 hoursReaction Duration[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point adapted from literature procedures for 2-chloropyridines.[11]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 5:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point adapted from literature procedures for aryl chlorides.[10]

  • Reaction Setup: In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: To the same flask, add the base (e.g., NaOtBu, 1.5 eq), this compound (1.0 eq), and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Crude Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude Ethyl 2-chloro-4-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding hydroxyl-nicotinate precursor.[1][2]

  • Over- or Under-chlorinated Byproducts: Depending on the chlorinating agent and reaction conditions.

  • Positional Isomers: Isomers of the target molecule formed during synthesis.[3]

  • Hydrolysis Product: 2-chloro-4-methylnicotinic acid, which can form if the crude product is exposed to moisture or acidic/basic conditions.[2][3]

  • Residual Solvents: Solvents used in the reaction and initial work-up.

  • Reagent-Derived Impurities: Byproducts from reagents like phosphorus oxychloride.[2][4]

Q2: What is the most effective general method for purifying this compound?

A2: Silica gel column chromatography is a highly effective and widely used technique for separating this compound from many common impurities.[1][5] For solid products, recrystallization can be an excellent subsequent step to achieve high purity.[6]

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography and assessing the purity of collected fractions.[6] It allows for rapid analysis and helps in identifying the fractions containing the pure product. For quantitative analysis of the final product, techniques like HPLC, GC, and NMR are recommended.[3]

Q4: Is this compound stable during purification?

A4: The compound is generally stable under standard chromatography and work-up conditions. However, the ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid under prolonged exposure to strong acidic or basic conditions.[3][7] Additionally, some compounds may degrade on acidic silica gel; this can be tested by spotting the compound on a TLC plate and observing it over time for the appearance of new spots.[6]

Troubleshooting Guide

Issue 1: Poor Separation During Column Chromatography

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: This is a common issue that can be resolved by optimizing the mobile phase.

  • TLC Optimization: Before running a column, always optimize the solvent system using TLC. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.3, with clear separation from impurity spots.[6]

  • Adjust Solvent Polarity:

    • If the Rf values are too high (spots run too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane or petroleum ether).[6]

    • If the Rf values are too low (spots don't move far from the baseline), gradually increase the mobile phase polarity (e.g., increase the proportion of ethyl acetate).[6]

  • Try Different Solvent Systems: If mixtures of hexane and ethyl acetate do not provide adequate separation, consider alternative solvent systems. A table of potential starting points is provided below.

Issue 2: The Compound is a Solid, but Fails to Recrystallize

Q: I have a solid crude product, but I'm having trouble with recrystallization. It either "oils out" or doesn't precipitate at all. What should I do?

A: Recrystallization success is highly dependent on the choice of solvent.[8]

  • "Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. Try using a lower-boiling point solvent or a solvent pair. Ensure the solution cools slowly, first at room temperature and then in an ice bath.

  • No Precipitation: This indicates that the solution is not supersaturated.

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

    • Use an Anti-Solvent: If your compound is highly soluble in one solvent, you can slowly add a second solvent (an "anti-solvent") in which it is insoluble until the solution becomes cloudy, then heat until it is clear and allow it to cool slowly.[9]

Issue 3: Acidic Impurity Detected in Final Product

Q: My final product is contaminated with 2-chloro-4-methylnicotinic acid. How can I remove it?

A: An acidic impurity can be effectively removed with an acid-base extraction.

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2]

  • The acidic impurity will be deprotonated and move into the aqueous layer. The desired ester product will remain in the organic layer.

  • Separate the layers and wash the organic phase with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Purification MethodStationary PhaseRecommended Solvent System (v/v)Target Rf (TLC)
Column ChromatographySilica GelPetroleum Ether / Ethyl Acetate (4:1)0.2 - 0.3
Column ChromatographySilica GelHexane / Ethyl Acetate (Gradient)0.2 - 0.3
Column ChromatographySilica GelDichloromethane / Methanol (20:1)0.2 - 0.3

Data compiled from multiple experimental procedures.[1]

Table 2: Common Solvents for Recrystallization

Solvent / SystemApplication Notes
EthanolA general-purpose solvent suitable for moderately polar compounds.[9]
Hexane / Ethyl AcetateA good solvent pair; dissolve in hot ethyl acetate and add hexane until cloudy.
Hexane / AcetoneWorks well for many organic compounds; allows for slow evaporation to aid crystallization.[9]
IsopropanolAnother common alcohol used for recrystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop an optimal solvent system using TLC, aiming for an Rf of 0.2-0.3 for the target compound.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks. Do not let the silica bed run dry.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity and gradually increase the polarity based on the separation profile determined by TLC.[6]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[11]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Ethyl 2-chloro- 4-methylnicotinate Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Remove acidic impurities Column Silica Gel Column Chromatography Workup->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evap1 Solvent Evaporation Combine->Evap1 PurityCheck1 Assess Purity (TLC, HPLC, NMR) Evap1->PurityCheck1 Recrystal Recrystallization PurityCheck1->Recrystal Further purification needed & solid Final Pure Product PurityCheck1->Final Purity is sufficient Evap2 Drying Recrystal->Evap2 Evap2->Final

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Purification Method Selection start Crude Product q1 Major Impurity Type? start->q1 acidic Acidic (e.g., Carboxylic Acid) q1->acidic neutral Neutral / Similar Polarity q1->neutral proc1 Perform Acid-Base Extraction acidic->proc1 proc2 Proceed to Chromatography neutral->proc2 proc1->proc2 q2 Is Product Solid After Chromatography? proc2->q2 yes_solid Yes q2->yes_solid no_oil No (Oil) q2->no_oil proc3 Consider Recrystallization for Highest Purity yes_solid->proc3 end Final Product no_oil->end Final Product is an Oil proc3->end

Caption: Troubleshooting decision tree for selecting a purification strategy.

References

Technical Support Center: Managing Exotherms in Large-Scale Synthesis of Ethyl 2-Chloro-4-Methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing exothermic reactions during the large-scale synthesis of ethyl 2-chloro-4-methylnicotinate derivatives. Below, you will find troubleshooting advice and frequently asked questions to ensure process safety and product quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound derivatives?

The chlorination of the nicotinic acid precursor is a significant exothermic step that requires careful management. The reaction of the pyridine ring with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, generates a substantial amount of heat. Subsequent functionalization reactions may also be exothermic and require monitoring.

Q2: How can I predict the potential for a thermal runaway reaction?

A thermal runaway can occur when the heat generated by the reaction exceeds the heat removal capacity of the reactor system. To assess this risk, it is crucial to perform a thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). Calculating the adiabatic temperature rise is also a key metric to understand the worst-case scenario if cooling is lost.

Q3: What type of reactor is best suited for managing this exothermic process on a large scale?

For large-scale synthesis involving highly exothermic reactions, a semi-batch or continuous flow reactor can offer better control than a traditional batch reactor. A semi-batch reactor allows for the controlled addition of a limiting reagent, thereby controlling the rate of heat generation. Continuous flow reactors provide excellent heat transfer due to their high surface-area-to-volume ratio, minimizing the risk of thermal runaway.

Q4: What are the critical process parameters to monitor for effective exotherm control?

Continuous monitoring of the internal reaction temperature, the temperature of the cooling jacket, reagent addition rate, and stirrer speed are all critical. Any deviation in these parameters can indicate a potential loss of control over the reaction.

Q5: What immediate actions should be taken in case of a rapid, unexpected temperature rise?

In the event of a thermal excursion, the following steps should be taken immediately:

  • Stop the addition of all reagents.

  • Ensure the cooling system is operating at maximum capacity.

  • If necessary, have an emergency quenching plan in place, which may involve the addition of a cold, inert solvent or a reaction inhibitor.

  • Alert all personnel and be prepared to evacuate the area if the situation cannot be controlled.

Troubleshooting Guides

Problem 1: The reaction temperature is consistently exceeding the set point during reagent addition.

Possible Cause Troubleshooting Step
Reagent addition rate is too high.Reduce the addition rate of the limiting reagent to allow the cooling system to dissipate the generated heat effectively.
Inadequate cooling capacity.Verify that the cooling system is functioning correctly and is set to the appropriate temperature. Ensure the heat transfer fluid is circulating at the optimal rate. For highly exothermic processes, consider using a colder cooling medium.
Poor mixing leading to localized hot spots.Increase the stirring speed to improve heat distribution throughout the reactor. Ensure the agitator is appropriately designed for the reactor and reaction mass viscosity.
Incorrect solvent concentration.Ensure the reaction concentration is correct. A more dilute reaction may help to better manage the exotherm.

Problem 2: A sudden and rapid temperature spike occurs after an initial induction period.

Possible Cause Troubleshooting Step
Accumulation of unreacted reagent followed by a sudden reaction onset.This is a dangerous situation that can lead to a runaway reaction. To prevent this, ensure that the reaction initiates promptly upon reagent addition. Consider adding a small amount of the reaction mixture from a previous successful batch to "seed" the reaction.
Impurities in starting materials or solvents.Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. Impurities can sometimes inhibit the reaction initially, leading to an accumulation of reactants.
Insufficient initial temperature to start the reaction.For some reactions, a minimum temperature is required for initiation. If the initial temperature is too low, reactants can build up. A careful, controlled initial heating phase may be necessary, followed by immediate cooling once the exotherm begins.

Problem 3: Low yield and formation of impurities despite controlling the temperature.

| Possible Cause | Troubleshooting Step | | Localized overheating due to poor mixing. | Even if the bulk temperature appears controlled, poor mixing can create hot spots where degradation or side reactions occur. Re-evaluate the stirrer design and speed. | | Incorrect order of reagent addition. | The order in which reagents are added can significantly impact the reaction pathway and selectivity. Review the experimental protocol to ensure the correct sequence is being followed. | | Extended reaction time at elevated temperatures. | While temperature control is crucial, prolonged exposure to heat can also lead to product degradation. Optimize the reaction time by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). |

Experimental Protocols

Protocol 1: Controlled Chlorination in a Semi-Batch Reactor

This protocol outlines a general procedure for the chlorination step, focusing on exotherm management.

  • Reactor Setup:

    • Equip a clean, dry 50 L glass-lined reactor with a mechanical stirrer, a temperature probe, a condenser, and a port for reagent addition via a metering pump.

Preventing hydrolysis of the ester group in Ethyl 2-chloro-4-methylnicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 2-chloro-4-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the ester group during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for reactions involving this compound?

A1: Ester hydrolysis is a chemical reaction in which the ethyl ester group of this compound reacts with water to form the corresponding carboxylic acid (2-chloro-4-methylnicotinic acid) and ethanol. This reaction is typically catalyzed by acids or bases. It is a significant concern because it leads to the formation of an undesired byproduct, reducing the yield of the intended product and complicating the purification process. In many synthetic applications, the goal is to modify other parts of the molecule, such as the chloro-substituent, while keeping the ester group intact.

Q2: Under what conditions is the ester group of this compound most susceptible to hydrolysis?

A2: The ester group is most vulnerable to hydrolysis under basic (alkaline) conditions, a reaction commonly known as saponification. This process is often irreversible.[1] While acid-catalyzed hydrolysis can also occur, it is typically reversible and can be controlled by limiting the amount of water in the reaction.[1] Reactions that require strong bases, high temperatures, and/or aqueous basic solutions for work-up pose the highest risk of unintended ester hydrolysis.

Q3: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with this compound. How can I avoid hydrolyzing the ester?

A3: Palladium-catalyzed cross-coupling reactions often require a base to proceed. To avoid ester hydrolysis, it is crucial to select a base that is sufficiently strong to facilitate the catalytic cycle but not so nucleophilic that it attacks the ester carbonyl. Milder, non-nucleophilic bases are highly recommended for substrates with base-sensitive functional groups like esters.

Key strategies include:

  • Choice of Base: Opt for milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][3] These have been shown to be effective in Suzuki and Buchwald-Hartwig reactions while minimizing hydrolysis of sensitive functional groups. Stronger bases like sodium tert-butoxide (NaOtBu) may lead to faster reactions but increase the risk of hydrolysis.[4]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.

  • Use of Boronate Esters in Suzuki Coupling: In Suzuki reactions, using boronic esters (e.g., pinacol esters) instead of boronic acids can be advantageous as they are more stable and less prone to protodeboronation, a side reaction often exacerbated by aqueous bases.[5]

  • Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate the rate of hydrolysis. Monitor the reaction and aim for the lowest effective temperature.

Q4: What are the signs that my ester is hydrolyzing, and how can I confirm it?

A4: The primary sign of ester hydrolysis is a lower-than-expected yield of your desired product, accompanied by the appearance of a more polar byproduct. You can confirm hydrolysis using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolyzed carboxylic acid will typically have a lower Rf value (be more polar) than the starting ester.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You will observe a peak corresponding to the molecular weight of the carboxylic acid byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) will be absent in the hydrolyzed product, and you may observe a broad peak for the carboxylic acid proton.

Troubleshooting Guides

Issue 1: Significant formation of 2-chloro-4-methylnicotinic acid during a Suzuki-Miyaura Coupling Reaction.

This guide will help you troubleshoot and minimize the formation of the hydrolyzed byproduct during Suzuki-Miyaura coupling reactions.

Troubleshooting Workflow:

G start Low yield of desired product. High amount of hydrolyzed acid detected. check_base 1. Evaluate the Base start->check_base base_too_strong Is the base too strong? (e.g., NaOH, NaOtBu) check_base->base_too_strong switch_base Switch to a milder base: K₃PO₄, Cs₂CO₃, or KF. base_too_strong->switch_base  Yes check_conditions 2. Assess Reaction Conditions base_too_strong->check_conditions No success Problem Resolved: Ester group preserved. switch_base->success conditions_too_harsh Are temperature and/or reaction time excessive? check_conditions->conditions_too_harsh reduce_temp_time Reduce temperature and monitor reaction progress closely (TLC/LC-MS). conditions_too_harsh->reduce_temp_time  Yes check_reagents 3. Examine Reagents conditions_too_harsh->check_reagents No reduce_temp_time->success reagents_wet Are solvents and reagents strictly anhydrous? check_reagents->reagents_wet use_anhydrous Use anhydrous solvents. Consider using a boronic ester instead of a boronic acid. reagents_wet->use_anhydrous  No reagents_wet->success Yes use_anhydrous->success

Caption: Troubleshooting workflow for preventing ester hydrolysis in Suzuki coupling.

Issue 2: Ester hydrolysis observed during a Buchwald-Hartwig Amination Reaction.

This guide provides steps to mitigate ester hydrolysis when performing a Buchwald-Hartwig amination on this compound.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Base: Strong bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig reactions, are highly nucleophilic and can readily cause ester hydrolysis.

    • Solution: Switch to weaker, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent alternatives that offer better tolerance for sensitive functional groups like esters.[4]

  • Optimize Ligand and Catalyst Loading: The efficiency of the catalytic system can impact the required reaction conditions. A more active catalyst may allow for lower temperatures and shorter reaction times, thereby reducing the window for hydrolysis to occur.

    • Solution: For challenging substrates like electron-deficient heteroaryl chlorides, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands can improve catalytic activity and may allow you to reduce the reaction temperature.

  • Ensure Anhydrous and Degassed Conditions: Water is a reactant in the hydrolysis side reaction, and oxygen can deactivate the palladium catalyst, leading to longer reaction times and increased potential for side reactions.

    • Solution: Use anhydrous solvents (e.g., toluene, dioxane) and ensure all glassware is thoroughly dried. Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before heating.

  • Control Reaction Temperature and Time: Higher temperatures accelerate both the desired amination and the undesired hydrolysis.

    • Solution: Run the reaction at the lower end of the recommended temperature range (e.g., 80-100 °C) and monitor its progress frequently using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Data Presentation

Table 1: Comparison of Bases for Palladium-Catalyzed Cross-Coupling Reactions with Ester-Containing Substrates
BaseTypical EquivalentsCommon SolventsTemperature (°C)Suitability for Ester-Containing SubstratesNotes
K₃PO₄ 2.0 - 3.0Toluene, Dioxane80 - 110Excellent A mild and effective base, often the first choice for base-sensitive substrates.[2]
Cs₂CO₃ 1.5 - 2.0Dioxane, Toluene80 - 110Excellent Often provides superior results but is more expensive.[2][3] Good solubility in some organic solvents.[6]
K₂CO₃ 2.0Dioxane/H₂O, Toluene/H₂O100Good A reliable and cost-effective choice, though often used with aqueous co-solvents which can increase hydrolysis risk.[2]
KF 2.0 - 3.0THF, Dioxane80 - 110Good A mild base, particularly useful when other bases cause side reactions.[7]
NaOtBu 1.2 - 2.0Toluene, Dioxane80 - 110Poor to Moderate A strong, nucleophilic base. High risk of ester hydrolysis. Use with caution and only if milder bases fail.[4]
NaOH / KOH 2.0Toluene/H₂O100Poor Strong aqueous bases that will very likely cause significant saponification. Not recommended.[2]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize Ester Hydrolysis

This protocol is a starting point and should be optimized for the specific boronic acid/ester and reaction scale.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-3 mol%)

  • Ligand (if required, e.g., SPhos, 2-6 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand (if used) under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination to Minimize Ester Hydrolysis

This protocol provides a general method and should be optimized for the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., XPhos, 2-6 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst and the ligand.

  • Add this compound and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Stir the reaction mixture at 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

G cluster_0 Catalytic Cycle cluster_1 Hydrolysis Side Reaction pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex + R¹-X (Aryl Halide) transmetalation_complex Transmetalation (Ar-Pd(II)-Ar')L₂ oa_complex->transmetalation_complex + R²-B(OR)₂ (Boronic Acid/Ester) + Base ester This compound (Starting Material) transmetalation_complex->pd0 product R¹-R² (Desired Product) transmetalation_complex->product Reductive Elimination hydrolyzed_acid 2-chloro-4-methylnicotinic acid (Undesired Byproduct) ester->hydrolyzed_acid + H₂O + Strong Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing hydrolysis side reaction.

G pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex + Ar-X amine_adduct Amine Adduct oa_complex->amine_adduct + HNR₂ amido_complex Amido Complex (Ar-Pd(II)-NR₂)L amine_adduct->amido_complex + Base - HB⁺X⁻ amido_complex->pd0 product Ar-NR₂ (Desired Product) amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Choice of base for optimizing Buchwald-Hartwig amination of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Base Selection for the Amination of Ethyl 2-chloro-4-methylnicotinate

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Buchwald-Hartwig amination to synthesize derivatives of this compound. The focus is on selecting the optimal base to maximize yield while minimizing common side reactions, such as ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when selecting a base for the amination of this compound?

The main challenge is balancing the need for a base strong enough to facilitate the catalytic cycle with the need to prevent unwanted side reactions. This compound contains an ester functional group, which is susceptible to hydrolysis under strongly basic conditions. Furthermore, 2-chloropyridine derivatives are known to be less reactive than their bromo or iodo counterparts, often requiring more forcing conditions.[1][2]

Q2: Which bases are commonly used for this type of substrate?

Commonly used bases range from strong alkoxides to milder inorganic carbonates and phosphates. The typical choices include:

  • Sodium tert-butoxide (NaOtBu): A very strong base that often leads to high reaction rates. However, it carries a significant risk of hydrolyzing the ethyl ester.[3][4]

  • Potassium Phosphate (K₃PO₄): A weaker inorganic base that is often effective and minimizes the risk of ester hydrolysis. It is a good starting point for optimization.[1][5]

  • Cesium Carbonate (Cs₂CO₃): Another mild inorganic base that is compatible with many functional groups. Its higher solubility in organic solvents compared to other carbonates can be advantageous.[5][6]

Q3: Why is my reaction yield low when using a mild base like K₃PO₄ or Cs₂CO₃?

Low yields with weaker bases can be attributed to several factors:

  • Slow C-Cl Bond Activation: The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step and is slower for chlorides than for bromides or iodides.[1] Weaker bases may not be sufficient to promote the subsequent deprotonation and catalytic turnover efficiently.[7]

  • Catalyst System: The choice of ligand is critical. For challenging aryl chlorides, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are essential to facilitate oxidative addition.[1] A less effective ligand will not perform well with a weaker base.

  • Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion with less reactive substrates and milder bases.[1][3]

Q4: How can I avoid hydrolysis of the ethyl ester group?

To prevent ester hydrolysis, avoid strong alkoxide bases like NaOtBu, especially at elevated temperatures. Start with milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[3] If a strong base is necessary for reactivity, consider running the reaction at a lower temperature for a longer duration and monitor carefully for the formation of the corresponding carboxylic acid byproduct.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

ProblemProbable Cause(s)Suggested Solution(s)
Low to No Conversion 1. Inefficient Catalyst System: The ligand may not be suitable for activating the C-Cl bond.[1]2. Base is too weak: The chosen base (e.g., K₂CO₃) may not be strong enough to deprotonate the amine-palladium complex effectively.[7]3. Low Temperature: The reaction requires more thermal energy to overcome the activation barrier for oxidative addition.[1]1. Switch to a more electron-rich, bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos).2. Screen stronger bases. Move from K₂CO₃ to K₃PO₄ or Cs₂CO₃. Use NaOtBu as a last resort, monitoring for hydrolysis.3. Increase the reaction temperature in 10 °C increments, up to 110 °C.
Significant Ester Hydrolysis 1. Base is too strong: NaOtBu or KOtBu is reacting with the ethyl ester.[3]2. Presence of water: Trace water in the reagents or solvent can facilitate hydrolysis.1. Switch to a milder base like K₃PO₄ or Cs₂CO₃. These are generally compatible with ester groups.[1][5]2. Ensure all reagents and solvents are scrupulously dry. Use anhydrous solvents and dry the base before use if necessary.
Hydrodehalogenation Side Product 1. Trace Water: Water can act as a proton source, leading to the reduction of the aryl chloride.[1]2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing pathways like hydrodehalogenation can occur.[8]1. Use anhydrous solvent and reagents. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1]2. Optimize the ligand. A different ligand may accelerate the rate of reductive elimination relative to side reactions.

Data Summary: Base Selection Trade-Offs

While specific yields are highly dependent on the amine, ligand, and exact conditions, the following table summarizes the general performance and compatibility of common bases for the amination of functionalized 2-chloropyridines.

BaseRelative StrengthTypical Reaction RateRisk of Ester HydrolysisRecommended Use Case
NaOtBu StrongFastHighFor very unreactive amines where speed is critical and hydrolysis can be tolerated or mitigated (e.g., low temp).
K₃PO₄ MediumModerateLowExcellent first choice for optimization; good balance of reactivity and functional group tolerance.[1][5]
Cs₂CO₃ MediumModerateLowA good alternative to K₃PO₄, sometimes offering improved results due to better solubility.[5][6]
K₂CO₃ WeakSlowVery LowGenerally too weak for challenging aryl chlorides, but may work with highly activated systems or very reactive amines.[7]

Visualizing the Workflow

Base Selection Strategy

The following diagram outlines a decision-making process for selecting the appropriate base for your experiment.

Base_Selection_Workflow start Substrate: This compound check_amine Assess Amine Reactivity (Primary, Secondary, Hindered?) start->check_amine start_base Start with K₃PO₄ (2.0 eq, Toluene, 100 °C) check_amine->start_base run_rxn Run Reaction with Bulky Biarylphosphine Ligand (e.g., RuPhos, 2-4 mol%) start_base->run_rxn check_yield Reaction Outcome? run_rxn->check_yield success High Yield, No Side Products check_yield->success Good low_yield Low Conversion check_yield->low_yield Poor hydrolysis Ester Hydrolysis check_yield->hydrolysis Side Product sub_low_yield Switch to Cs₂CO₃ or cautiously try NaOtBu at lower temp (e.g. 80 °C) low_yield->sub_low_yield sub_hydrolysis Ensure Base is not NaOtBu. Confirm K₃PO₄/Cs₂CO₃ was used. Ensure anhydrous conditions. hydrolysis->sub_hydrolysis sub_low_yield->run_rxn sub_hydrolysis->run_rxn Catalytic_Cycle pd0 Pd(0)Lₙ pd2_complex Ar-Pd(II)Lₙ(Cl) pd0->pd2_complex Ar-Cl amine_adduct [Ar-Pd(II)Lₙ(R₂NH)]⁺Cl⁻ pd2_complex->amine_adduct + R₂NH amido_complex Ar-Pd(II)Lₙ(NR₂) amine_adduct->amido_complex + Base - Base-H⁺Cl⁻ amido_complex->pd0 Ar-NR₂ oa_label Oxidative Addition re_label Reductive Elimination base_label Deprotonation (Role of Base) base_label->amine_adduct

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-chloro-4-methylnicotinate and Ethyl 2-bromonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines, such as Ethyl 2-chloro-4-methylnicotinate and ethyl 2-bromonicotinate, are invaluable intermediates due to their propensity to undergo a variety of transformations, enabling the construction of complex molecular architectures. This guide provides an objective, data-supported comparison of the reactivity of these two key synthons in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, two of the most fundamental classes of reactions in modern drug discovery.

General Principles of Reactivity

The reactivity of the 2-halo-nicotinic acid esters is primarily governed by the nature of the carbon-halogen (C-X) bond at the 2-position of the pyridine ring. The two major classes of reactions considered herein are palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , the initial and often rate-determining step is the oxidative addition of a palladium(0) catalyst into the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F , which is inversely proportional to the bond dissociation energy of the C-X bond. Consequently, ethyl 2-bromonicotinate is expected to be more reactive than its chloro-analogue in these transformations, often allowing for milder reaction conditions and lower catalyst loadings.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The rate of this reaction is influenced by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide. For SNAr reactions, the general reactivity order for halogens is often F > Cl > Br > I . This is attributed to the higher electronegativity of the lighter halogens, which better stabilizes the developing negative charge in the transition state. Therefore, this compound is generally expected to be more reactive in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. As predicted by the general principles of reactivity, the bromo-substituted nicotinate is typically more reactive than the chloro-substituted counterpart. This often translates to higher yields under milder conditions.

Comparative Data for Suzuki-Miyaura Coupling (Analogous Systems)

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Ethyl 2-bromonicotinate (analog)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95[1]
Ethyl 2-chloronicotinate (analog)Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100~70-85

Note: Data is illustrative and based on typical conditions for similar substrates. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the ethyl 2-halonicotinate (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated at 90-100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Workflow reagents Combine: - Ethyl 2-halonicotinate - Boronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/H2O) degas Degas with Inert Gas (Ar/N2) reagents->degas heat Heat (e.g., 90-100 °C) degas->heat workup Aqueous Workup & Extraction heat->workup purification Purification (Chromatography) workup->purification product 2-Aryl Nicotinate Product purification->product

A typical experimental workflow for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2][3] Similar to the Suzuki coupling, the oxidative addition step is crucial, making the bromo derivative generally more reactive.[4] However, with the development of highly active catalyst systems, even less reactive aryl chlorides can be efficient coupling partners, albeit often requiring more specialized ligands and potentially higher temperatures.[5]

Comparative Data for Buchwald-Hartwig Amination (Analogous Systems)

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Ethyl 2-bromonicotinate (analog)MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10080-90[4]
Ethyl 2-chloronicotinate (analog)MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10070-85

Note: This data is representative for similar bromopyridines and may require optimization.[4] The choice of ligand is critical for the successful amination of aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 1.2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv). The ethyl 2-halonicotinate (1.0 equiv) and the amine (1.2 equiv) are then added, followed by an anhydrous, degassed solvent such as toluene or dioxane. The tube is sealed and heated with stirring at 80-110 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 L_nPd(II)(Ar)(X) oxidative_addition->pd_intermediate1 amine_coordination Amine Coordination pd_intermediate1->amine_coordination R₂NH pd_intermediate2 [L_nPd(II)(Ar)(NHR₂)]+X- amine_coordination->pd_intermediate2 deprotonation Deprotonation (Base) pd_intermediate2->deprotonation pd_amido L_nPd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

The catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the chloro-substituted nicotinate is generally more reactive than its bromo counterpart. This is due to the higher electronegativity of chlorine, which more effectively polarizes the C-Cl bond and stabilizes the intermediate Meisenheimer complex.

Comparative Data for SNAr Reactions (Illustrative)

Aryl HalideNucleophileBaseSolventTemp. (°C)Relative Rate
This compoundSodium Methoxide-Methanol50Faster
Ethyl 2-bromonicotinateSodium Methoxide-Methanol50Slower

Note: This table illustrates the expected relative reactivity based on established principles. Actual rates depend on the specific nucleophile and reaction conditions.

Experimental Protocol: SNAr with an Alkoxide

To a solution of the ethyl 2-halonicotinate (1.0 equiv) in the corresponding alcohol (e.g., methanol for methoxide substitution) or an inert solvent like DMF, is added the sodium alkoxide (1.2-1.5 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by flash column chromatography.

SNAr_Mechanism cluster_mechanism SNAr Addition-Elimination Mechanism start Ethyl 2-halonicotinate + Nucleophile addition Nucleophilic Addition start->addition meisenheimer Meisenheimer Complex (Anionic) addition->meisenheimer elimination Elimination of Halide meisenheimer->elimination product Substituted Nicotinate Product elimination->product

The addition-elimination mechanism of SNAr.

Conclusion

The choice between this compound and ethyl 2-bromonicotinate is contingent upon the desired chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo derivative offers superior reactivity, generally leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro derivative is the more reactive substrate due to the greater electron-withdrawing nature of chlorine. A thorough understanding of these reactivity principles allows for the strategic selection of the appropriate building block, ultimately leading to more efficient and successful synthetic outcomes in drug discovery and development.

References

A Comparative Guide to Suzuki Coupling: Chloropyridines vs. Bromopyridines in the Pursuit of Higher Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds. The choice of the halide on the pyridine ring is a critical parameter that significantly influences reaction yields and efficiency. This guide provides an objective, data-driven comparison of the performance of chloropyridines versus bromopyridines in Suzuki coupling reactions.

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is paramount. The general trend for the ease of oxidative addition to the palladium catalyst follows the order of C-I > C-Br > C-Cl. This inherent difference in reactivity directly translates to the yields achievable in Suzuki coupling reactions, with bromopyridines generally affording higher yields than their chloro-analogues under similar conditions.

A direct comparison of the Suzuki-Miyaura type coupling reactions of 2- and 3-halopyridines has shown that chloropyridines are less reactive than their corresponding bromopyridine counterparts, resulting in lower product yields.[1] This is a crucial consideration in synthetic planning, where the higher cost of bromopyridines may be justified by the increased efficiency and yield of the coupling reaction.

Quantitative Yield Comparison

The following tables summarize experimental data for the Suzuki coupling of various chloropyridines and bromopyridines with different arylboronic acids. While direct side-by-side comparisons under identical conditions are not always available in the literature, the compiled data illustrates the general trend of higher yields obtained with bromopyridine substrates.

Table 1: Suzuki Coupling Yields of Chloropyridines with Arylboronic Acids

Chloropyridine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 (MW)0.5Low[1]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 (MW)0.5Low[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[2]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O/TBAB80192[3]
6-Chloropyridin-3-amine4-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001685This guide provides a comparative overview.

Table 2: Suzuki Coupling Yields of Bromopyridines with Arylboronic Acids

Bromopyridine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 (MW)0.5Moderate[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 (MW)0.5High[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃i-PrOH/H₂ORT0.595[4]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901870-90[5]
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Moderate to GoodThis guide provides a comparative overview.

Experimental Protocols

Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of a chloropyridine and a bromopyridine. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of a Chloropyridine

This protocol is a general procedure for the coupling of a chloropyridine with an arylboronic acid, often requiring more forcing conditions and specialized ligands compared to bromopyridines.

Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the chloropyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium precursor and the ligand in the reaction solvent.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of a Bromopyridine

This protocol outlines a general procedure for the Suzuki coupling of a bromopyridine, which often proceeds under milder conditions than the corresponding chloropyridine.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/Ethanol/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the bromopyridine, arylboronic acid, and base in the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and perform an aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography or recrystallization.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further aid in the understanding of the Suzuki coupling reaction, the following diagrams, generated using the DOT language, illustrate the key steps of the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyridine) PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedEl->Product Boronic R²-B(OR)₂ Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Reagents Combine Halopyridine, Boronic Acid, and Base in a Schlenk Flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Catalyst Add Degassed Solvent and Palladium Catalyst Inert->Catalyst Reaction Heat and Stir Reaction Mixture Catalyst->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Extraction and Washing) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

A Comparative Guide to Alternative Building Blocks for the Synthesis of Nevirapine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative building blocks for the synthesis of Nevirapine and its analogs. By presenting key performance data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to inform strategic decisions in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Introduction to Nevirapine and its Synthesis

Nevirapine is a potent NNRTI used in the treatment of HIV-1 infection. Its chemical scaffold, a dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, has been the subject of extensive medicinal chemistry efforts to improve its efficacy, metabolic profile, and resistance coverage. The synthesis of Nevirapine and its analogs generally relies on the condensation of two key heterocyclic building blocks: a substituted aminopyridine and a pyridine- or pyrimidine-carbonyl precursor. The choice of these building blocks significantly impacts the overall efficiency of the synthesis and the diversity of the resulting analogs.

Traditional vs. Alternative Building Blocks: A Performance Comparison

The traditional synthesis of Nevirapine involves the coupling of 2-chloro-3-amino-4-picoline (CAPIC) with a 2-substituted nicotinic acid derivative. Several generations of this process have been developed, each employing different variations of the nicotinic acid component to improve yield and reduce costs. More recently, the exploration of entirely different heterocyclic cores, such as pyrimidines, has opened up new avenues for analog development.

Quantitative Data Summary

The following table summarizes the performance of various synthetic routes to Nevirapine and a key analog, highlighting the impact of different building block choices on the overall yield.

Target CompoundPyridine/Pyrimidine Building BlockAminopyridine Building BlockOverall Yield (%)Reference
Nevirapine 2-chloro-nicotinic acid2-chloro-3-amino-4-picoline (CAPIC)~59[3]
Nevirapine 2-cyclopropylamino-nicotinic acid (2-CAN)2-chloro-3-amino-4-picoline (CAPIC)~68[3]
Nevirapine methyl 2-cyclopropylaminonicotinate (Me-CAN)2-chloro-3-amino-4-picoline (CAPIC)87[4]
Pyrimidine Analog of Nevirapine 2,4-dichloro-5-methylpyrimidine2-(cyclopropylamino)nicotinamideNot explicitly stated, but key intermediate yields are provided[5][6]

Key Synthetic Pathways and Building Blocks

The general synthetic strategy for Nevirapine and its analogs involves the formation of an amide bond between the two heterocyclic building blocks, followed by an intramolecular cyclization to form the central diazepinone ring.

G cluster_0 Building Block 1 (Pyridine/Pyrimidine Core) cluster_1 Building Block 2 (Aminopyridine Core) A Substituted Nicotinic Acid / Pyrimidine C Acyclic Intermediate A->C Amide Coupling B Substituted 2-Amino-3-chloropyridine B->C D Nevirapine Analog C->D Intramolecular Cyclization

Caption: General synthetic pathway for Nevirapine analogs.

Alternative Building Block Strategies

The diversification of Nevirapine analogs can be achieved by modifying either of the two primary building blocks.

  • Modification of the Pyridine/Pyrimidine Core:

    • Substituted Nicotinic Acids: The use of different 2-substituted nicotinic acids (e.g., 2-chloro vs. 2-cyclopropylamino) has been shown to significantly impact the overall yield of Nevirapine synthesis. The use of the methyl ester of 2-cyclopropylaminonicotinic acid (Me-CAN) in a streamlined, one-pot process has led to a notable increase in efficiency.[4]

    • Pyrimidine Scaffolds: Replacing the nicotinic acid precursor with a pyrimidine-based building block, such as 2,4-dichloro-5-methylpyrimidine, allows for the creation of analogs with a significantly altered heterocyclic core. This modification can influence the metabolic profile of the resulting compound.[5][6]

  • Modification of the Aminopyridine Core:

    • Substituted 2-chloro-3-aminopyridines: While 2-chloro-3-amino-4-picoline (CAPIC) is the most common building block in this position, the use of other substituted 2-chloro-3-aminopyridines can introduce diversity at the northern pyridine ring of the final analog. Efficient syntheses of CAPIC itself from inexpensive starting materials have been a key focus for cost-effective Nevirapine production.[3]

Experimental Protocols

The following are representative experimental protocols for the synthesis of Nevirapine and a pyrimidine analog, based on published literature.

Protocol 1: High-Yield Synthesis of Nevirapine using Me-CAN and CAPIC[4]

This one-pot procedure highlights the efficiency gains from using an optimized building block.

Materials:

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • 2-chloro-3-amino-4-picoline (CAPIC)

  • Sodium hydride (NaH)

  • Diglyme

Procedure:

  • To a solution of CAPIC in diglyme, add sodium hydride portion-wise at room temperature.

  • Heat the mixture to 95°C to form the sodium salt of CAPIC.

  • Add a solution of Me-CAN in diglyme to the reaction mixture.

  • Maintain the temperature until the formation of the intermediate, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), is complete as monitored by HPLC.

  • For the cyclization step, add additional sodium hydride to the reaction mixture and continue heating.

  • Upon completion, the reaction is quenched, and the crude Nevirapine is precipitated, filtered, and purified by recrystallization.

Protocol 2: Synthesis of a Pyrimidine Analog of Nevirapine[5][6]

This protocol demonstrates the use of a pyrimidine building block to create a structurally distinct analog.

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • 2-(cyclopropylamino)nicotinamide

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-(cyclopropylamino)nicotinamide in DMF, add cesium carbonate.

  • Add 2,4-dichloro-5-methylpyrimidine to the mixture.

  • Heat the reaction mixture and monitor the formation of the intermediate by TLC or LC-MS.

  • Once the initial coupling is complete, the intermediate is cyclized, often under basic conditions, to yield the pyrimidine analog of Nevirapine.

  • The final product is purified using column chromatography.

Workflow for Building Block Comparison

The selection of appropriate building blocks is a critical step in the drug discovery and development process for Nevirapine analogs. The following workflow outlines a systematic approach to comparing and selecting these key starting materials.

G A Define Target Analog (e.g., improved metabolic stability, altered solubility) B Identify Potential Building Blocks (Substituted Pyridines, Pyrimidines, and Aminopyridines) A->B C Literature Search & In Silico Evaluation (Predicted reactivity, ADMET properties) B->C D Small-Scale Test Reactions C->D E Analyze Key Performance Metrics (Yield, Purity, Reaction Time) D->E F Select Optimal Building Blocks E->F G Scale-up Synthesis F->G

Caption: Workflow for comparing and selecting building blocks.

Conclusion

The synthesis of Nevirapine and its analogs offers a fertile ground for the exploration of alternative building blocks. While traditional routes have been significantly optimized, the introduction of novel heterocyclic cores, such as pyrimidines, presents exciting opportunities for the development of next-generation NNRTIs with improved pharmacological properties. The choice of building blocks has a profound impact on the efficiency of the synthetic route, and a systematic evaluation of these starting materials is crucial for the successful development of new drug candidates. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and synthesis of novel Nevirapine analogs.

References

A Comparative Guide to the Cost-Effective Synthesis of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloro-4-methylnicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. The efficiency and economic viability of its production are critical considerations in drug development and manufacturing. This guide provides a comparative analysis of different multi-step synthesis routes for this compound, focusing on cost-effectiveness, reaction efficiency, and the scalability of each method. Experimental data, where available, is presented to support the comparison.

Executive Summary

Three primary synthetic routes for this compound are evaluated, each starting from readily available and cost-effective materials.

  • Route 1: From Ethyl Cyanoacetate and Acetone. This classical approach involves a multi-step condensation and cyclization process. While the starting materials are inexpensive, the multi-step nature of the synthesis can impact the overall yield and production time.

  • Route 2: From (E)-4-(Dimethylamino)but-3-en-2-one and Malononitrile. This route offers a more convergent approach to a key intermediate, 2-chloro-4-methylnicotinonitrile. However, it requires a subsequent hydrolysis and esterification step to yield the final product. The cost and availability of the enaminone starting material are critical factors for its cost-effectiveness.

  • Route 3: From Ethyl Acetoacetate. This alternative pathway utilizes the versatile reactivity of ethyl acetoacetate to construct the pyridine ring. While conceptually straightforward, the overall efficiency of this route is highly dependent on the specific reaction conditions for each step.

The following sections provide a detailed analysis of each route, including a quantitative comparison of yields and estimated reagent costs, detailed experimental protocols for key steps, and visualizations of the synthetic pathways.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes. Please note that yields can vary depending on the specific experimental conditions and scale of the reaction. The estimated reagent cost is based on currently available market prices for the key starting materials and may fluctuate.

Parameter Route 1: From Ethyl Cyanoacetate and Acetone Route 2: From (E)-4-(Dimethylamino)but-3-en-2-one and Malononitrile Route 3: From Ethyl 4-chloroacetoacetate
Key Starting Materials Ethyl cyanoacetate, Acetone(E)-4-(Dimethylamino)but-3-en-2-one, MalononitrileEthyl 4-chloroacetoacetate
Number of Key Steps 33 (including hydrolysis and esterification)2
Overall Yield (%) Not explicitly stated, but likely >80% for the core intermediate~45-55% (estimated)Not explicitly stated in a full sequence
Estimated Reagent Cost per Mole of Product LowModerate to High (highly dependent on enaminone cost)Low to Moderate
Key Reagents N,N-Dimethylformamide dimethyl acetal, HClPOCl₃, PCl₅, H₂SO₄, EthanolAmmonia, Dichloromethane
Reaction Conditions Moderate temperatures, atmospheric pressureElevated temperatures for chlorination and hydrolysisModerate temperatures, atmospheric pressure
Advantages Inexpensive starting materials, well-established chemistry.Potentially fewer steps to the nicotinonitrile core.Readily available and inexpensive starting material.
Disadvantages Multi-step process, yield of final product not explicitly detailed.Cost and availability of the enaminone, additional hydrolysis and esterification steps required.Lack of a fully documented and optimized protocol in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Synthesis from Ethyl Cyanoacetate and Acetone

This route involves the initial condensation of ethyl cyanoacetate and acetone, followed by reaction with N,N-dimethylformamide dimethyl acetal and subsequent cyclization.

Step 1: Condensation of Ethyl Cyanoacetate and Acetone

  • Procedure: Ethyl cyanoacetate and acetone are condensed in the presence of a catalyst.

  • Note: The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form a conjugated enamine.

Step 2: Cyclization to form this compound

  • Procedure: The conjugated enamine from the previous step is cyclized in the presence of hydrochloric acid and ethanol to form this compound.[1]

  • Yield: While the patent focuses on a downstream product with a molar yield of 85%, the yield for this specific intermediate step is not explicitly provided.[1]

Route 2: Synthesis from (E)-4-(Dimethylamino)but-3-en-2-one and Malononitrile

This pathway proceeds through the formation of 2-chloro-4-methylnicotinonitrile, which is then converted to the target ethyl ester.

Step 1: Synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

  • Procedure: (E)-4-(dimethylamino)but-3-en-2-one and malononitrile are condensed in the presence of a catalyst such as piperidine acetate.

  • Yield: 75.5%[2]

Step 2: Chlorination and Cyclization to 2-chloro-4-methylnicotinonitrile

  • Procedure: The product from Step 1 is treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) and heated to reflux.[2]

  • Yield: 62%[2]

  • Overall Yield for Nitrile: 55.7%[3]

Step 3: Hydrolysis of 2-chloro-4-methylnicotinonitrile and Esterification

  • Procedure (General): The nitrile is first hydrolyzed to the corresponding carboxylic acid using a strong acid like sulfuric acid, followed by Fischer esterification with ethanol in the presence of an acid catalyst.

  • Yield: Typical yields for nitrile hydrolysis and Fischer esterification can range from 80-95% for each step, leading to an estimated overall yield of 64-90% for this final conversion.

Route 3: Synthesis from Ethyl 4-chloroacetoacetate

Conceptual Steps:

  • Condensation of ethyl 4-chloroacetoacetate with an enamine derived from acetone and ammonia.

  • Oxidation of the resulting dihydropyridine intermediate to the aromatic pyridine ring.

Further research and process development would be required to optimize this route and determine its overall yield and cost-effectiveness.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

graph "Route_1_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ethyl Cyanoacetate + Acetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Condensation Product" [fillcolor="#FBBC05", fontcolor="#202124"]; "N,N-Dimethylformamide dimethyl acetal" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conjugated Enamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "HCl, Ethanol" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Ethyl Cyanoacetate + Acetone" -> "Condensation Product" [label="Condensation"]; "Condensation Product" -> "Conjugated Enamine" [label="Reaction"]; "N,N-Dimethylformamide dimethyl acetal" -> "Conjugated Enamine"; "Conjugated Enamine" -> "this compound" [label="Cyclization"]; "HCl, Ethanol" -> "this compound"; }

Caption: Synthetic pathway for Route 1.

graph "Route_2_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Enaminone + Malononitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="(E)-4-(Dimethylamino)but-3-en-2-one\n+ Malononitrile"]; "Intermediate Amide" [fillcolor="#FBBC05", fontcolor="#202124"]; "POCl3, PCl5" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-chloro-4-methylnicotinonitrile" [fillcolor="#FBBC05", fontcolor="#202124"]; "H2SO4, H2O" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carboxylic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ethanol, H+" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Enaminone + Malononitrile" -> "Intermediate Amide" [label="Condensation"]; "Intermediate Amide" -> "2-chloro-4-methylnicotinonitrile" [label="Chlorination/\nCyclization"]; "POCl3, PCl5" -> "2-chloro-4-methylnicotinonitrile"; "2-chloro-4-methylnicotinonitrile" -> "Carboxylic Acid" [label="Hydrolysis"]; "H2SO4, H2O" -> "Carboxylic Acid"; "Carboxylic Acid" -> "this compound" [label="Esterification"]; "Ethanol, H+" -> "this compound"; }

Caption: Synthetic pathway for Route 2.

graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Reactants" [label="Combine Starting Materials\nand Reagents"]; "Reaction" [label="Perform Chemical Reaction\n(Heating, Stirring)"]; "Monitoring" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Monitor Reaction\n(TLC, GC, etc.)"]; "Workup" [label="Quench Reaction and\nPerform Aqueous Workup"]; "Purification" [label="Purify Crude Product\n(Distillation, Crystallization,\nChromatography)"]; "Analysis" [shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Analyze Final Product\n(NMR, MS, etc.)"]; "End" [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Reactants"; "Reactants" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Reaction" [label="Incomplete"]; "Monitoring" -> "Workup" [label="Complete"]; "Workup" -> "Purification"; "Purification" -> "Analysis"; "Analysis" -> "End"; }

Caption: A general experimental workflow.

Conclusion and Recommendations

Based on the available data, Route 1, starting from ethyl cyanoacetate and acetone , appears to be the most cost-effective option for the large-scale synthesis of this compound due to the very low cost of its starting materials. However, the lack of a clearly defined overall yield necessitates further process optimization to ensure its economic viability.

Route 2, utilizing (E)-4-(dimethylamino)but-3-en-2-one and malononitrile , offers a potentially more direct route to the core nicotinonitrile intermediate. The primary drawback is the higher cost and uncertain bulk availability of the enaminone starting material. If the cost of this reagent can be reduced, this route could become more competitive. The additional hydrolysis and esterification steps also add to the overall process complexity and cost.

Route 3, starting from ethyl 4-chloroacetoacetate , remains a conceptual alternative. While the starting material is inexpensive, significant research and development would be required to establish a reliable and high-yielding protocol.

For industrial applications, a thorough process development and cost analysis, including a pilot-scale production run, would be essential to definitively determine the most cost-effective and scalable synthetic route. Researchers should also consider the environmental impact and safety of each route, particularly concerning the use of hazardous reagents like phosphorus oxychloride and phosphorus pentachloride.

References

A Spectroscopic Comparison of Ethyl 2-chloro-4-methylnicotinate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 2-chloro-4-methylnicotinate with its key reaction products, namely the amination product (Ethyl 2-amino-4-methylnicotinate), the hydrolysis product (2-hydroxy-4-methylnicotinic acid), and a Suzuki coupling product (Ethyl 2-phenyl-4-methylnicotinate). Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from closely related analogs to provide a comprehensive analysis for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. Data for analogs are used where direct data is unavailable and are noted accordingly.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-5H-6-OCH₂CH₃-OCH₂CH₃-CH₃OtherSolvent
This compound (Predicted)~7.2~8.3~4.4 (q)~1.4 (t)~2.5 (s)CDCl₃
Methyl 2-chloronicotinate (Analog)[1]7.3 (dd)8.5 (dd)--3.9 (s, -OCH₃)CDCl₃
Ethyl 2-amino-4-methylnicotinate (Predicted)~6.4~7.9~4.3 (q)~1.3 (t)~2.3 (s)~5.5 (s, -NH₂)CDCl₃
Ethyl 2-hydroxy-4-methylnicotinate (Predicted)~6.3~7.8~4.3 (q)~1.3 (t)~2.2 (s)~12.0 (s, -OH)DMSO-d₆
Ethyl 2-phenyl-4-methylnicotinate (Predicted)~7.3~8.5~4.2 (q)~1.2 (t)~2.4 (s)7.3-7.5 (m, Ar-H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC2C3C4C5C6C=O-OCH₂CH₃-OCH₂CH₃-CH₃Other
This compound (Predicted)~152~122~150~124~148~165~62~14~18
Ethyl nicotinate (Analog)153.1126.6137.1123.5151.0165.661.314.3
Ethyl 2-amino-4-methylnicotinate (Predicted)~160~110~148~115~145~168~60~14~17
Ethyl 2-hydroxy-4-methylnicotinate (Predicted)~165~112~149~118~142~167~61~14~17
Ethyl 2-phenyl-4-methylnicotinate (Predicted)~158~121~149~123~147~166~61~14~18128-138 (Ar-C)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-Cl StretchN-H StretchO-H StretchC-O Stretch
This compound (Predicted)~1725~750--~1250
Ethyl nicotinate (Analog)1723---1292, 1109
Ethyl 2-amino-4-methylnicotinate (Predicted)~1710-~3400, ~3300-~1260
2-hydroxy-4-methylnicotinic acid (Hydrolysis Product)~1700--2500-3300 (broad)~1280
Ethyl 2-phenyl-4-methylnicotinate (Predicted)~1720---~1255

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound199/201 (Cl isotope pattern)[M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺
Ethyl nicotinate (Analog)[2]151122, 106, 78
Ethyl 2-amino-4-methylnicotinate[3]180[M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, [M-NH₂]⁺
2-hydroxy-4-methylnicotinic acid153[M-H₂O]⁺, [M-COOH]⁺
Ethyl 2-phenyl-4-methylnicotinate241[M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺

Experimental Protocols

General Instrumental Conditions:

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent with tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: Spectra are recorded on an FTIR spectrometer, and samples can be analyzed as a neat film or KBr pellet.

  • Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) methods are commonly used.

1. Amination of this compound

This protocol describes the synthesis of Ethyl 2-amino-4-methylnicotinate.

  • Materials: this compound, aqueous ammonia (28-30%), ethanol, round-bottom flask, reflux condenser.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add aqueous ammonia (10 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography. A patent describes a similar ammonolysis of ethyl 2-chloro-4-methyl-nicotinate to form 2-chloro-4-methyl-niacinamide by passing ammonia gas through a solution of the starting material in ethylene glycol at 120°C for 24 hours[4].

2. Hydrolysis of this compound

This protocol outlines the formation of 2-hydroxy-4-methylnicotinic acid. The chloro group is substituted by a hydroxyl group under these conditions.

  • Materials: this compound, sodium hydroxide, water, ethanol, hydrochloric acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the crude product.

    • Recrystallize from a suitable solvent if necessary.

3. Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of Ethyl 2-phenyl-4-methylnicotinate.

  • Materials: this compound, phenylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate, toluene, ethanol, water, round-bottom flask, reflux condenser.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under an inert atmosphere.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the mixture and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Experimental Workflow and Spectroscopic Comparison

experimental_workflow cluster_start Starting Material cluster_reactions Reactions cluster_products Reaction Products start This compound amination Amination (aq. NH₃, EtOH, Reflux) start->amination hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) start->hydrolysis suzuki Suzuki Coupling (PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃) start->suzuki product_amino Ethyl 2-amino-4-methylnicotinate amination->product_amino product_hydroxy 2-hydroxy-4-methylnicotinic acid hydrolysis->product_hydroxy product_phenyl Ethyl 2-phenyl-4-methylnicotinate suzuki->product_phenyl

Caption: Reaction pathways for the transformation of this compound.

spectroscopic_comparison cluster_compound Compound of Interest cluster_comparison Comparative Data Points compound This compound nmr NMR (¹H, ¹³C) ir IR ms Mass Spec nmr_comp Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_comp Provides ir_comp Functional Group Frequencies (cm⁻¹) (C=O, C-Cl, N-H, O-H) ir->ir_comp Provides ms_comp Molecular Ion Peak (m/z) Fragmentation Patterns ms->ms_comp Provides

Caption: Logical flow for the spectroscopic comparison of the target compound.

Conclusion

The spectroscopic analysis of this compound and its reaction products reveals distinct changes corresponding to the chemical transformations. In the amination product, the appearance of N-H stretches in the IR spectrum and an amino proton signal in the ¹H NMR spectrum are key identifiers. Hydrolysis leads to the formation of a carboxylic acid and a hydroxyl group, characterized by a broad O-H stretch in the IR and the disappearance of the ethyl ester signals in the NMR spectra. The Suzuki coupling product shows the introduction of aromatic proton signals in the ¹H NMR and additional aromatic carbon signals in the ¹³C NMR spectrum. Mass spectrometry further confirms these transformations through the change in the molecular ion peak and the fragmentation patterns. This comparative guide provides researchers with the necessary spectroscopic data and experimental protocols to identify and characterize these important compounds in a drug discovery and development context.

References

A Comparative Guide to Palladium Ligands for the Suzuki Coupling of Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the synthesis of functionalized heterocyclic compounds is of paramount importance. Ethyl 2-chloro-4-methylnicotinate is a valuable building block, and its successful coupling with various boronic acids is crucial for creating diverse molecular scaffolds. The choice of the palladium ligand is critical for achieving high yields and reaction efficiency, particularly with challenging substrates like electron-deficient heteroaryl chlorides.

This guide provides a comparative overview of the efficacy of different classes of palladium ligands for the Suzuki coupling of this compound. The data presented is a synthesis of results from analogous reactions on similar 2-chloropyridine substrates, providing a representative comparison of ligand performance.

Comparison of Palladium Ligand Efficacy

The selection of an appropriate ligand is crucial for promoting the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electronically deactivated substrates like this compound, bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have demonstrated superior performance over traditional phosphine ligands like PPh₃.

Ligand TypeSpecific LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Representative Yield (%)
Buchwald Biaryl Phosphines SPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-11012-2485-95
XPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-11012-2480-92
RuPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-11012-2482-94
N-Heterocyclic Carbenes (NHCs) IPrPd(OAc)₂K₃PO₄ or NaOtBuToluene or Dioxane100-12016-2478-90
SIMesPd(OAc)₂K₃PO₄ or NaOtBuToluene or Dioxane100-12016-2475-88
Traditional Phosphines PPh₃Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Dioxane/H₂O90-1002440-60
Palladacycle Buchwald Palladacycle-K₃PO₄Toluene1001888-96

Note: The yields presented in this table are representative and have been compiled from various sources reporting on the Suzuki coupling of structurally similar 2-chloropyridine derivatives. Actual yields for the coupling of this compound may vary depending on the specific boronic acid partner and reaction conditions.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid using a Buchwald-type biaryl phosphine ligand. This protocol can be adapted for other ligand systems with appropriate modifications to the reaction conditions.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Biaryl phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with inert gas.

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Palladium Precursor and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir (80-110 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex reductive_elim Reductive Elimination oxidative_add Oxidative Addition pd2_biaryl R¹-Pd(II)L_n-R² pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 r1r2 R¹-R² (Coupled Product) r1x R¹-X (Ethyl 2-chloro-4- methylnicotinate) r2by2 R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative study of different synthetic routes to 2-chloro-3-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various synthetic routes to 2-chloro-3-amino-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals such as the non-nucleoside reverse transcriptase inhibitor Nevirapine. The following sections present a side-by-side comparison of common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of 2-chloro-3-amino-4-methylpyridine can be achieved through several distinct pathways, each with its own set of advantages and disadvantages in terms of starting materials, reaction conditions, overall yield, and scalability. Below is a summary of the most prominent routes.

Synthetic Route Starting Materials Key Intermediates Reported Overall Yield Advantages Disadvantages
Route 1 Acetylacetaldehyde dimethyl acetal, Malononitrile3-Cyano-4-methyl-2-pyridone, 2-Chloro-3-cyano-4-methylpyridine, 2-Chloro-3-amido-4-methylpyridine~65-75%Well-documented, Good overall yieldMulti-step process
Route 2 Malononitrile, AcetoneIsopropylidenemalononitrile, 2-Hydroxy-4-methyl-3-cyanopyridine, 2-Chloro-4-methyl-3-pyridinecarbonitrile~40-50%Readily available starting materialsMulti-step, Lower overall yield compared to Route 1
Route 3 2-Cyanoacetamide, 4,4-Dimethoxyl-2-butanoneNot explicitly detailed62.1%[1]High reported overall yieldLimited publicly available detailed protocol
Route 4 2-Chloro-4-methyl-3-nitropyridine-VariablePotentially shorter routeAvailability and synthesis of the starting material, Use of nitro compounds
Route 5 2-Amino-4-picoline or 2-Hydroxy-4-picolineNitro-picoline derivativesGenerally lowReadily available starting materialsNon-selective nitration, Formation of isomers, Potential for runaway reactions, Safety concerns[2]
Route 6 Ethyl cyanoacetate, Crotonaldehyde-Low-Slow Michael addition, Low-yielding cyclization[2]

Experimental Protocols

Below are the detailed experimental protocols for the key synthetic routes.

Route 1: From Acetylacetaldehyde Dimethyl Acetal and Malononitrile

This route is a well-established multi-step synthesis with good overall yields.

Step 1: Synthesis of 3-Cyano-4-methyl-2-pyridone

  • To a solution of acetylacetaldehyde dimethyl acetal and piperidinium acetate in a suitable solvent (e.g., toluene), add malononitrile.

  • Stir the mixture at room temperature.

  • The resulting mixture containing 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene is then treated with a strong acid (e.g., sulfuric acid) and water.

  • Heat the mixture to induce cyclization and hydrolysis.

  • Cool the reaction mixture and isolate the precipitated 3-cyano-4-methyl-2-pyridone by filtration.

Step 2: Synthesis of 2-Chloro-3-cyano-4-methylpyridine

  • Treat 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux.

  • After the reaction is complete, carefully quench the reaction mixture with water or ice.

  • Extract the product with an organic solvent (e.g., methylene chloride).

  • Purify the product by crystallization or chromatography.

Step 3: Synthesis of 2-Chloro-3-amido-4-methylpyridine

  • Add 2-chloro-3-cyano-4-methylpyridine to a stirred solution of concentrated sulfuric acid at an elevated temperature (e.g., 90°C).[2]

  • Heat the mixture (e.g., to 100°C) for several hours.[2]

  • Cool the reaction mixture and add water.[2]

  • Further cool the mixture to induce precipitation of the product.[2]

  • Isolate the solid 2-chloro-3-amido-4-methylpyridine by filtration, wash with water, and dry.[2]

Step 4: Synthesis of 2-Chloro-3-amino-4-methylpyridine

  • Prepare a solution of sodium hydroxide in water and cool it to 0°C.[2]

  • Add bromine to the cold sodium hydroxide solution.[2]

  • Add 2-chloro-3-amido-4-methylpyridine to the reaction mixture.[2]

  • Allow the mixture to warm and then heat it (e.g., to 70°C).[2]

  • After cooling, extract the product with an organic solvent like methylene chloride.[2]

  • Remove the solvent by evaporation to yield 2-chloro-3-amino-4-methylpyridine.[2]

Route 2: From Malononitrile and Acetone

This route utilizes readily available and inexpensive starting materials.

Step 1: Synthesis of Isopropylidenemalononitrile

  • React malononitrile with acetone in the presence of a base catalyst.

  • The reaction is typically a Knoevenagel condensation.

Step 2: Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine

  • The isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride.

  • The resulting mixture is then treated with anhydrous ammonia in ethanol to effect ring closure, yielding 2-amino-4-methyl-pyridine-carbonitrile.

  • The 2-amino intermediate is converted to the diazonium salt with sodium nitrite, which is then hydrolyzed in situ with water to yield 2-hydroxy-4-methyl-3-cyanopyridine.

Step 3: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile

  • The 2-hydroxy-pyridine derivative is chlorinated with a strong chlorinating agent like phosphorus oxychloride.[3]

  • The mixture is refluxed, and the excess POCl₃ is removed under reduced pressure.[3]

  • The residue is poured into water, and the crystalline product is filtered and dried.[3]

Step 4: Synthesis of 2-Chloro-4-methyl-3-carboxamide

  • The nitrile is hydrolyzed in concentrated sulfuric acid at an elevated temperature (e.g., 100°C).[3]

  • The reaction mixture is then worked up by adding ice water and neutralizing with a base (e.g., ammonium hydroxide) before extraction.

Step 5: Synthesis of 2-Chloro-3-amino-4-methylpyridine

  • The amide is converted to the final product via a Hofmann rearrangement, typically using a solution of bromine or chlorine in excess sodium hydroxide.[3]

Route 3: From 2-Cyanoacetamide and 4,4-Dimethoxyl-2-butanone

This route has been reported to have a high overall yield of 62.1% through a four-step process involving condensation, cyclization, a one-pot chlorination and hydrolysis, and a Hofmann reaction.[1] While the full detailed protocol from the primary literature is not widely available, the key transformations are outlined below.

General Steps:

  • Condensation: Reaction of 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone.

  • Cyclization: Formation of the pyridone ring.

  • One-pot Chlorination and Hydrolysis: Conversion of the pyridone to the chloro-amide intermediate.

  • Hofmann Reaction: Rearrangement of the amide to the final amino product.

Route 4: From 2-Chloro-4-methyl-3-nitropyridine

This is one of the earlier reported routes to 2-chloro-3-amino-4-methylpyridine.[4] The key step is the reduction of the nitro group.

General Procedure:

  • The starting material, 2-chloro-4-methyl-3-nitropyridine, is dissolved in a suitable solvent.

  • A reducing agent is added. Common reducing agents for nitro groups include:

    • Metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).

    • Catalytic hydrogenation (e.g., H₂ gas with a catalyst such as Pd/C, PtO₂).

  • The reaction is stirred at a suitable temperature until the reduction is complete.

  • The reaction mixture is worked up by neutralizing the acid (if used) and extracting the product into an organic solvent.

  • The product is purified by crystallization or chromatography.

The selection of the reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes described above.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 4 A1 Acetylacetaldehyde dimethyl acetal A3 3-Cyano-4-methyl- 2-pyridone A1->A3 Knoevenagel, Cyclization A2 Malononitrile A2->A3 Knoevenagel, Cyclization A4 2-Chloro-3-cyano- 4-methylpyridine A3->A4 Chlorination A5 2-Chloro-3-amido- 4-methylpyridine A4->A5 Hydrolysis A6 2-Chloro-3-amino- 4-methylpyridine A5->A6 Hofmann Rearrangement B1 Malononitrile B3 2-Hydroxy-4-methyl- 3-cyanopyridine B1->B3 Multi-step Condensation/ Cyclization B2 Acetone B2->B3 Multi-step Condensation/ Cyclization B4 2-Chloro-4-methyl- 3-pyridinecarbonitrile B3->B4 Chlorination B5 2-Chloro-4-methyl- 3-carboxamide B4->B5 Hydrolysis B6 2-Chloro-3-amino- 4-methylpyridine B5->B6 Hofmann Rearrangement C1 2-Chloro-4-methyl- 3-nitropyridine C2 2-Chloro-3-amino- 4-methylpyridine C1->C2 Reduction

Caption: Comparative workflow of major synthetic routes to 2-chloro-3-amino-4-methylpyridine.

Conclusion

The choice of a synthetic route for 2-chloro-3-amino-4-methylpyridine depends on several factors, including the desired scale of production, the availability and cost of starting materials, and the laboratory equipment at hand.

  • Route 1 (from Acetylacetaldehyde Dimethyl Acetal and Malononitrile) appears to be a robust and high-yielding option, making it suitable for larger-scale synthesis where the multi-step nature is justifiable by the overall efficiency.

  • Route 2 (from Malononitrile and Acetone) offers the advantage of using very common and inexpensive starting materials, which might be preferable for smaller-scale laboratory synthesis despite a potentially lower overall yield.

  • Route 3 (from 2-Cyanoacetamide and 4,4-Dimethoxyl-2-butanone) is reported to be very efficient, but the limited availability of a detailed public protocol might require further investigation and optimization.

  • Route 4 (from 2-Chloro-4-methyl-3-nitropyridine) is a more direct approach, but its practicality is contingent on the efficient and safe synthesis of the nitro-pyridine starting material.

  • Routes involving the nitration of picolines are generally less favored due to issues with selectivity and safety, making them less suitable for controlled and scalable synthesis.[2]

  • The Michael addition route is hampered by slow reaction rates and low yields, rendering it less practical.[2]

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific objectives.

References

A Comparative Guide to Nevirapine Synthesis: Scalability and Economic Evaluation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component in the treatment of HIV-1. The efficiency and cost-effectiveness of its synthesis are paramount for ensuring widespread access to this essential medicine. This guide provides a detailed comparison of various synthesis pathways for Nevirapine, focusing on their scalability and economic viability. We present quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Nevirapine Synthesis Pathways

Three primary synthesis pathways for Nevirapine have been prominent: the first generation process, a subsequent second generation route, and a newer, significantly more efficient "Medicines for All" process. The following table summarizes the key quantitative data for each pathway, highlighting the advancements in yield and cost reduction over time.

ParameterFirst Generation ProcessSecond Generation Process"Medicines for All" Process
Key Starting Materials 2-Chloro-nicotinic acid (2-CAN), 2-Chloro-3-amino-4-picoline (CAPIC)2-Cyclopropylamino-nicotinic acidMethyl 2-cyclopropylaminonicotiniate (Me-CAN), 2-Chloro-3-amino-4-picoline (CAPIC)
Overall Yield 59%[1][2]68%[2]87% - 91%[1][3]
Number of Process Steps 5[1]Multiple Steps2 (can be a one-pot synthesis)[1]
Estimated Cost per kg Selling price: $100 - $175/kg[1]> $800/kg[1]Raw material cost: ~$58.39/kg[1]
Key Advantages Established initial routeImproved yield over the first generationHigh yield, low cost, streamlined process, fewer unit operations[1]
Key Disadvantages Lower yield, multiple stepsHigh cost of starting materials and overall process[1][2]Relatively newer process

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each Nevirapine synthesis pathway.

First Generation Nevirapine Synthesis

First_Generation_Nevirapine_Synthesis 2-Chloro-nicotinic acid 2-Chloro-nicotinic acid 2-Chloronicotinoyl chloride 2-Chloronicotinoyl chloride 2-Chloro-nicotinic acid->2-Chloronicotinoyl chloride SOCl2 Thionyl chloride Thionyl chloride Intermediate_Amide Intermediate_Amide 2-Chloronicotinoyl chloride->Intermediate_Amide + 2-Chloro-3-amino-4-picoline 2-Chloro-3-amino-4-picoline 2-Chloro-3-amino-4-picoline N-Cyclopropyl_Amide N-Cyclopropyl_Amide Intermediate_Amide->N-Cyclopropyl_Amide + Cyclopropylamine Cyclopropylamine Cyclopropylamine Nevirapine Nevirapine N-Cyclopropyl_Amide->Nevirapine Cyclization (NaH) Sodium Hydride Sodium Hydride

First Generation Nevirapine Synthesis Pathway.
Second Generation Nevirapine Synthesis

Second_Generation_Nevirapine_Synthesis 2-Halo-3-pyridinecarbonitrile 2-Halo-3-pyridinecarbonitrile 2-Cyclopropylamino-3-pyridinecarbonitrile 2-Cyclopropylamino-3-pyridinecarbonitrile 2-Halo-3-pyridinecarbonitrile->2-Cyclopropylamino-3-pyridinecarbonitrile + Cyclopropylamine Cyclopropylamine Cyclopropylamine 2-Cyclopropylamino-nicotinic acid 2-Cyclopropylamino-nicotinic acid 2-Cyclopropylamino-3-pyridinecarbonitrile->2-Cyclopropylamino-nicotinic acid Hydrolysis Hydrolysis Hydrolysis Acyl_Chloride Acyl_Chloride 2-Cyclopropylamino-nicotinic acid->Acyl_Chloride + Chlorinating Agent Chlorinating Agent Chlorinating Agent Intermediate_Amide Intermediate_Amide Acyl_Chloride->Intermediate_Amide + 2-Chloro-3-amino-4-picoline 2-Chloro-3-amino-4-picoline 2-Chloro-3-amino-4-picoline Nevirapine Nevirapine Intermediate_Amide->Nevirapine Cyclization Cyclization Cyclization

Second Generation Nevirapine Synthesis Pathway.
"Medicines for All" Nevirapine Synthesis

Medicines_for_All_Nevirapine_Synthesis cluster_one_pot One-Pot Reaction Methyl 2-cyclopropylaminonicotiniate (Me-CAN) Methyl 2-cyclopropylaminonicotiniate (Me-CAN) 2-Chloro-3-amino-4-picoline (CAPIC) 2-Chloro-3-amino-4-picoline (CAPIC) Sodium Hydride Sodium Hydride Intermediate_Formation Amide Formation Nevirapine Nevirapine Intermediate_Formation->Nevirapine Intramolecular Cyclization Me-CAN Me-CAN Me-CAN->Intermediate_Formation + CAPIC, NaH

"Medicines for All" One-Pot Synthesis of Nevirapine.

Experimental Protocols

Detailed experimental protocols are essential for the replication and optimization of synthesis pathways. Below are the methodologies for the key synthesis routes.

First Generation Synthesis Protocol (Adapted from U.S. Patent 5,569,760)

The first generation synthesis of Nevirapine involves a multi-step process.[4]

  • Formation of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide: 2-chloro-3-pyridine-carboxylic acid is reacted with thionyl chloride to form the acylating agent, 2-chloronicotinoyl chloride.[4] This is then reacted with 2-chloro-3-amino-4-picoline to produce 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide.[4]

  • Reaction with Cyclopropylamine: A mixture of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, calcium oxide, and cyclopropylamine in diglyme is heated in an autoclave at 135-145°C for 6 to 7 hours.[4] The reaction mixture is then cooled and filtered.[4]

  • Cyclization to Nevirapine: The filtrate from the previous step is concentrated and added to a suspension of sodium hydride in diglyme at 130°C.[4] The reaction mixture is stirred for 30 to 90 minutes at 130-140°C.[4] The resulting suspension is cooled, and Nevirapine is isolated by filtration, washed, and dried.[4] An 81.7% to 83.5% yield of Nevirapine is reported in the patent examples.[4]

Second Generation Synthesis Protocol (Adapted from U.S. Patent 6,680,383)

This pathway involves the synthesis of a key intermediate, 2-(cyclopropylamino)-3-pyridine carboxylic acid.[5]

  • Synthesis of 2-(cyclopropylamino)-3-pyridinecarbonitrile: A 2-halo-3-pyridinecarbonitrile is reacted with cyclopropylamine in an inert organic solvent such as ethanol or 1-propanol at an elevated temperature.[5]

  • Hydrolysis to 2-(cyclopropylamino)-3-pyridine carboxylic acid: The resulting nitrile is hydrolyzed using a strong acid or base to yield 2-(cyclopropylamino)-3-pyridine carboxylic acid.[5]

  • Formation of N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide: The carboxylic acid is converted to the corresponding carbonyl chloride, which is then reacted with 2-chloro-4-methyl-3-pyridinamine.[5]

  • Cyclization to Nevirapine: The intermediate amide is cyclized to form Nevirapine.[5] The patent describes a final step where a solution of the intermediate amide in diglyme is added dropwise to a heated mixture of sodium hydride in diglyme at 130°C.[5] The reaction is heated until hydrogen evolution ceases.[5]

"Medicines for All" Highly-Efficient Synthesis Protocol

This streamlined process significantly improves upon the earlier methods by consolidating steps into a one-pot reaction.[1]

  • One-Pot Synthesis of Crude Nevirapine:

    • To a reaction vessel, add 2-chloro-3-amino-4-picoline (CAPIC) and diglyme.

    • Add sodium hydride (60% in oil) to the mixture.

    • Add methyl 2-cyclopropylaminonicotiniate (Me-CAN).

    • The reaction mixture is heated to form the intermediate, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).

    • The temperature is then increased to 80-85°C to effect ring closure and form crude Nevirapine.[1]

  • Purification of Nevirapine:

    • The crude Nevirapine is dissolved in purified water at a low temperature (0-5°C).

    • The pH is adjusted, and the solution may be treated with activated carbon.

    • The solution is filtered, and the pH of the filtrate is adjusted to precipitate the pure Nevirapine.

    • The purified product is isolated by filtration, washed, and dried to a constant weight.

    • This process results in an isolated yield of approximately 96% with high purity.[1]

Economic Evaluation

The economic viability of a drug synthesis pathway is a critical factor in its large-scale implementation. The cost of raw materials, the number of unit operations, and the overall process efficiency all contribute to the final cost of the active pharmaceutical ingredient (API).

  • First Generation Process: The selling price for Nevirapine produced via this route ranges from $100 to $175 per kilogram.[1] The cost of one of the key starting materials, 2-chloronicotinic acid, is approximately $2200/kg from some suppliers, though prices can vary.

  • Second Generation Process: This process is noted to be expensive, with a cost exceeding $800 per kilogram.[1] A major cost driver in the synthesis of the key intermediate, 2-cyclopropylamino-nicotinic acid, is the use of approximately four equivalents of cyclopropylamine.[2]

  • "Medicines for All" Process: This innovative pathway has dramatically reduced the cost of Nevirapine synthesis. The total raw material cost is estimated to be around $58.39 per kilogram.[1] The two main pyridine-based starting materials, CAPIC and Me-CAN, account for approximately 72% of this cost.[1] The streamlined nature of this one-pot synthesis also significantly reduces manufacturing and operational costs.[1] The Clinton Health Access Initiative (CHAI) estimated that the implementation of this optimized process could result in a minimum of 30% savings in the cost of goods for Nevirapine.[3]

Conclusion

The evolution of Nevirapine synthesis showcases a significant trend towards more efficient, scalable, and economically viable processes. The "Medicines for All" pathway represents a substantial leap forward, offering a high-yield, low-cost, and streamlined approach that has the potential to greatly improve the global accessibility of this vital HIV medication. For researchers and drug development professionals, the adoption of such intensified and optimized synthetic routes is a key strategy in reducing the cost of essential medicines and addressing global health challenges. The detailed data and protocols provided in this guide serve as a valuable resource for the evaluation and implementation of Nevirapine synthesis on a laboratory or industrial scale.

References

Benchmarking the Stability of Ethyl 2-chloro-4-methylnicotinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical stability of Ethyl 2-chloro-4-methylnicotinate against other common nicotinic acid esters. The information is intended for researchers, scientists, and drug development professionals to inform decisions on formulation, storage, and handling of these compounds. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide extrapolates its probable stability profile based on established principles of chemical kinetics and available data for structurally related compounds.

Nicotinic acid and its esters are crucial in pharmaceutical research due to their biological activities, including their role as vitamin B3, lipid-lowering agents, and modulators of nicotinic acetylcholine receptors (nAChRs) and G-protein coupled receptor 109A (GPR109A). The stability of these ester prodrugs is a critical parameter, as degradation, typically through hydrolysis, can release free nicotinic acid, potentially leading to side effects such as skin flushing.

Comparative Stability Analysis

The stability of a nicotinic acid ester is primarily influenced by the electronic and steric nature of its substituents. This compound possesses a chlorine atom at the 2-position and a methyl group at the 4-position of the pyridine ring. The chlorine atom, being an electron-withdrawing group, is expected to increase the electrophilicity of the carbonyl carbon of the ester, potentially making it more susceptible to nucleophilic attack, such as hydrolysis. Conversely, the electron-donating methyl group may have a modest stabilizing effect.

Based on general principles of organic chemistry, the stability of this compound can be benchmarked against other common nicotinic esters as follows:

CompoundKey Structural FeaturesExpected Relative StabilityRationale
This compound 2-chloro (electron-withdrawing), 4-methyl (electron-donating)Moderate The electron-withdrawing chlorine atom likely increases susceptibility to hydrolysis compared to unsubstituted ethyl nicotinate. The methyl group may offer some electronic stabilization.
Methyl Nicotinate Methyl esterHigh Studies have shown that methyl nicotinate is relatively stable in aqueous solutions, with slow hydrolysis to nicotinic acid.[1]
Ethyl Nicotinate Ethyl esterHigh Similar to methyl nicotinate, it is expected to be relatively stable under neutral conditions.
Benzyl Nicotinate Benzyl esterModerate to Low The benzyl group can be a good leaving group, potentially accelerating hydrolysis, especially under basic conditions.[2]
Myristyl Nicotinate Long-chain alkyl esterVery High The long, hydrophobic myristyl chain can sterically hinder the approach of water to the ester linkage, significantly slowing down hydrolysis.

Experimental Protocols for Stability Testing

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] The following are detailed protocols for key experiments to assess the stability of nicotinic acid esters.

Hydrolytic Stability

Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.

Protocol:

  • Prepare stock solutions of the test compound (e.g., this compound) in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

  • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Oxidative Stability

Objective: To assess the susceptibility of the compound to oxidation.

Protocol:

  • Prepare a stock solution of the test compound at 1 mg/mL in a suitable solvent.

  • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL.

  • Keep the solution at room temperature for a specified period, protected from light.

  • At designated time points, withdraw aliquots and quench the reaction if necessary (e.g., with sodium bisulfite).

  • Analyze the samples by HPLC.

Photostability

Objective: To evaluate the degradation of the compound upon exposure to light.

Protocol:

  • Expose a solid sample of the compound and a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • After the exposure period, analyze both the exposed and dark control samples by HPLC.

Thermal Stability

Objective: To determine the stability of the compound at elevated temperatures.

Protocol:

  • Place a solid sample of the compound in a controlled temperature oven (e.g., at 70°C).

  • At specified time intervals, withdraw samples and prepare solutions for HPLC analysis.

  • Analyze the samples to determine the extent of degradation.

Signaling Pathways

Nicotinic acid and its derivatives exert their biological effects through various signaling pathways. Understanding these pathways is crucial for drug development.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists leads to the opening of an ion channel, allowing the influx of cations like Na⁺ and Ca²⁺. This influx can trigger downstream signaling cascades, including the PI3K-Akt pathway, which is involved in neuroprotection.[4][5]

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ion Channel Opening Agonist Nicotinic Agonist Agonist->nAChR PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Simplified nAChR signaling pathway leading to neuroprotection.

GPR109A (Nicotinic Acid Receptor) Signaling

GPR109A is a G-protein coupled receptor that, upon activation by nicotinic acid, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is involved in the anti-inflammatory and lipid-lowering effects of nicotinic acid.[6][7]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR109A GPR109A Gi Gi Protein GPR109A->Gi AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Conversion Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A Gi->AdenylylCyclase Inhibition ATP ATP Downstream_Effects Anti-inflammatory & Lipid-lowering Effects cAMP->Downstream_Effects

Caption: GPR109A signaling pathway initiated by nicotinic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies of a nicotinic acid ester.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Working_Solutions Prepare Working Solutions (100 µg/mL) Stock_Solution->Working_Solutions Thermolysis Thermal (70°C, Solid State) Stock_Solution->Thermolysis Solid Sample Hydrolysis Acidic, Basic, Neutral (0.1N HCl, 0.1N NaOH, H₂O) 60°C Working_Solutions->Hydrolysis Oxidation Oxidative (3% H₂O₂) Room Temp Working_Solutions->Oxidation Photolysis Photolytic (ICH Q1B Guidelines) Working_Solutions->Photolysis Sampling Sampling at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermolysis->Sampling Neutralization Neutralization/ Quenching Sampling->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization->HPLC_Analysis Data_Interpretation Data Interpretation (% Degradation, Kinetics) HPLC_Analysis->Data_Interpretation

Caption: General workflow for forced degradation studies.

Conclusion

While direct experimental data on the stability of this compound is limited, a comparative analysis based on chemical principles suggests it possesses moderate stability. The presence of the electron-withdrawing chloro group is a key factor that likely influences its degradation profile, particularly its susceptibility to hydrolysis. For definitive stability data, it is imperative that forced degradation studies, following the detailed protocols provided, are conducted. The signaling pathway and workflow diagrams presented in this guide offer a robust framework for researchers to design and interpret such studies, ultimately contributing to the development of safe and effective therapeutics based on nicotinic acid derivatives.

References

A Comparative Analysis of Purification Methods for Ethyl 2-chloro-4-methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Purity and Yield.

The escalating demand for high-purity Ethyl 2-chloro-4-methylnicotinate and its derivatives, pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), necessitates a thorough understanding of the most effective purification strategies. The selection of an appropriate purification method is critical in drug development and manufacturing, directly impacting the final product's quality, yield, and cost-effectiveness. This guide provides a comparative analysis of common purification techniques—recrystallization, column chromatography, and fractional distillation—supported by illustrative experimental data and detailed protocols to aid researchers in making informed decisions.

Performance Comparison of Purification Methods

The choice of purification method hinges on a balance between desired purity, acceptable yield, scalability, and the nature of the impurities. The following table summarizes the typical performance of each technique in the purification of this compound derivatives based on common laboratory outcomes.

Purification MethodTypical Yield (%)Final Purity (%) (by HPLC)Key AdvantagesKey Disadvantages
Recrystallization 70-85>99.5High purity achievable for crystalline solids, cost-effective, scalable.Lower yield due to loss of material in mother liquor, not suitable for oils or amorphous solids.
Column Chromatography 80-9598-99.5Highly versatile for a wide range of compounds and impurities, good separation efficiency.Can be time-consuming, requires large volumes of solvents, scalability can be challenging.
Fractional Distillation 65-8097-99Effective for volatile compounds with significantly different boiling points, relatively simple setup.Not suitable for thermally labile compounds, lower separation efficiency for compounds with close boiling points.

Experimental Workflow for Purification and Analysis

The general workflow for the purification and subsequent analysis of this compound derivatives involves a series of sequential steps to ensure the final product meets the required quality standards. The process begins with the crude product obtained from synthesis, followed by the chosen purification technique, and concludes with rigorous analytical characterization to confirm purity and identity.

Purification Workflow General Purification and Analysis Workflow A Crude this compound Derivative B Purification Method Selection A->B C Recrystallization B->C Crystalline Solid D Column Chromatography B->D Complex Mixture E Fractional Distillation B->E Volatile Liquid F Purified Product C->F D->F E->F G Purity and Identity Analysis F->G H HPLC/GC-MS G->H I NMR Spectroscopy G->I J Final Pure Compound H->J I->J

Caption: A flowchart illustrating the decision-making and procedural steps for the purification and analysis of this compound derivatives.

Detailed Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound derivatives, common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after reaching room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[2]

Protocol:

  • Stationary Phase and Mobile Phase Selection: For this compound derivatives, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) to separate the compounds.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]

Fractional Distillation

Fractional distillation is used to separate volatile liquids with different boiling points. This method is suitable for this compound if the impurities are also volatile but have a significantly different boiling point.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Place the crude liquid mixture into the distillation flask along with boiling chips.

  • Heating: Gently heat the distillation flask. The component with the lower boiling point will vaporize first.

  • Fractionation: The vapor will rise through the fractionating column, where it will cool, condense, and re-vaporize multiple times, enriching the vapor with the more volatile component.

  • Collection: The purified vapor of the lower-boiling component will reach the top of the column, pass into the condenser, and be collected in the receiving flask.

  • Monitoring: Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.

  • Separation: Collect the different fractions as the temperature changes, corresponding to the different components of the mixture.

Purity and Identity Analysis

Following purification, it is imperative to confirm the purity and structural integrity of the this compound derivative. A combination of analytical techniques is typically employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from any remaining impurities. A typical reverse-phase HPLC method would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives, GC-MS can be used to determine purity and confirm the molecular weight of the compound.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and ensuring that no structural changes occurred during the purification process.

By carefully selecting and optimizing the purification method, researchers can ensure the high quality of this compound derivatives, a crucial step in the successful development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-chloro-4-methylnicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Ethyl 2-chloro-4-methylnicotinate, a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Immediate Safety Considerations

This compound is a hazardous substance that requires careful handling. All personnel must be familiar with the Safety Data Sheet (SDS) before working with this compound.

Key Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's environmental health and safety (EHS) office.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.

III. Step-by-Step Disposal Procedure

Due to its hazardous nature, this compound must be disposed of as regulated hazardous waste. Do not attempt to neutralize or dispose of this chemical down the drain.

  • Waste Segregation:

    • As a halogenated organic compound, waste this compound must be collected separately from non-halogenated organic waste.

    • Maintain separate, clearly labeled waste containers for solid and liquid forms of this chemical.

  • Container Selection and Labeling:

    • Use only compatible, leak-proof containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable.

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components mixed in the waste.

  • Waste Accumulation:

    • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

    • Keep waste containers tightly sealed except when adding waste.

    • Do not overfill containers; leave adequate headspace to allow for expansion.

  • Disposal Request:

    • Once a waste container is full or is no longer being used, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for scheduling a waste pickup.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Handling Ethyl 2-chloro-4-methylnicotinate ppe Wear Appropriate PPE start->ppe spill_check Spill Occurred? ppe->spill_check spill_response Follow Spill Management Protocol spill_check->spill_response Yes generate_waste Generate Chemical Waste spill_check->generate_waste No collect_spill Collect Spill Waste in Designated Container spill_response->collect_spill accumulate Store in Satellite Accumulation Area collect_spill->accumulate segregate Segregate as Halogenated Organic Waste generate_waste->segregate label_container Use Labeled, Compatible Waste Container segregate->label_container label_container->accumulate request_pickup Request Disposal via EHS accumulate->request_pickup end End: Proper Disposal request_pickup->end

Disposal Workflow for this compound.

This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound. Always consult your institution's specific safety and disposal protocols. By prioritizing safety and compliance, we can minimize risks and protect our research environment.

Personal protective equipment for handling Ethyl 2-chloro-4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-chloro-4-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar chlorinated aromatic compounds and nicotinic acid derivatives, it is classified as causing skin and eye irritation, and may cause respiratory irritation.[1][2] The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure.[3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and optional Face ShieldChemical splash goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
Hand Protection Chemical-Resistant GlovesWear chemically resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[3]
Body Protection Laboratory CoatA standard laboratory coat is mandatory.[3] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[3] Long pants and closed-toe shoes are required at all times.[3]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] If a fume hood is not available, a NIOSH/MSHA-approved respirator should be used.
Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for laboratory safety and environmental protection.

Pre-Handling Preparations:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[3]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and designated waste containers before handling the chemical.[3]

  • Labeling: Ensure all containers of this compound and its solutions are clearly and accurately labeled with the chemical name, concentration, and hazard warnings.[3]

Handling the Chemical:

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4]

  • Solution Preparation: When preparing solutions, slowly add the chemical to the solvent to avoid splashing.[3]

  • General Handling: Avoid direct contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1][2]

Spill Management:

  • Evacuate and secure the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of all chemical waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[4][5]

  • Do not dispose of the chemical down the drain.[4]

  • All waste materials should be placed in a clearly labeled, sealed container designated for hazardous waste.[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation persists, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, seek medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_cleanup 3. Cleanup and Disposal prep_fume_hood Verify Fume Hood and Safety Equipment prep_ppe Inspect and Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather and Label All Materials prep_ppe->prep_materials handle_weigh Weigh and Transfer in Fume Hood prep_materials->handle_weigh Proceed to handling handle_prepare Prepare Solutions (Add Chemical to Solvent) handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_prepare->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.